molecular formula C6H9ClN4 B167269 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine CAS No. 130623-81-3

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Cat. No.: B167269
CAS No.: 130623-81-3
M. Wt: 172.61 g/mol
InChI Key: RFKXBMROGCCOFS-UHFFFAOYSA-N
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Description

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its diaminopyrimidine core is a privileged scaffold in the design of bioactive molecules, particularly as inhibitors of various kinase targets . Researchers utilize this and related diaminopyrimidine structures to develop and study novel therapeutic agents, with recent scientific literature highlighting their application in the development of potential anti-cancer compounds . The structural features of this compound—including the chloro substituent and the dimethylated diamine group—make it a versatile intermediate for further synthetic elaboration. It serves as a key precursor in the synthesis of more complex heteroaromatic and heterobicyclic aromatic derivatives, which are explored for modulating various biological pathways . As a specialized reagent, it provides researchers with a critical starting material for constructing compound libraries and probing structure-activity relationships in the development of new chemical entities.

Properties

IUPAC Name

6-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXBMROGCCOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354328
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130623-81-3
Record name 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While pyrimidine derivatives are known for a wide range of biological activities, specific data on the biological targets and signaling pathways of this particular compound are not extensively documented in publicly available literature.

Core Chemical Properties

This compound, with the CAS number 130623-81-3, is a substituted pyrimidine.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 130623-81-3[1][2]
Molecular Formula C6H9ClN4[1][2]
Molecular Weight 172.62 g/mol [1][2]
Exact Mass 172.0515740[1]
Polar Surface Area (PSA) 55.04 Ų[1]
LogP 1.35940[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the established synthesis of structurally similar compounds, such as 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. This involves a two-step process starting from a commercially available precursor.

Step 1: Synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

The initial step involves the reaction of 4,6-dichloro-5-nitropyrimidine with dimethylamine.

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • Dimethylamine solution (e.g., 40% in water)

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Methanol

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine and triethylamine in anhydrous THF.

  • Slowly add a solution of dimethylamine in THF to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the organic phase with 1M HCl and then with brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The second step is the reduction of the nitro group of the intermediate to an amine group.

Materials:

  • 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

  • Ethanol

  • Water

  • Iron powder

  • Ammonium chloride (NH4Cl)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Petroleum ether

Procedure:

  • Dissolve 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Stir the mixture at reflux for 5 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo.

  • Extract the residue with ethyl acetate.

  • Wash the organic extract with saturated NaHCO3 solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitropyrimidine Synthesis cluster_step2 Step 2: Reduction 4_6_dichloro_5_nitropyrimidine 4,6-dichloro-5- nitropyrimidine reaction1 Reaction in THF with Triethylamine 4_6_dichloro_5_nitropyrimidine->reaction1 dimethylamine Dimethylamine dimethylamine->reaction1 intermediate 6-chloro-N,N-dimethyl- 5-nitropyrimidin-4-amine reaction1->intermediate Purification reduction Reduction with Fe/NH4Cl intermediate->reduction final_product 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine reduction->final_product Purification

Plausible two-step synthesis workflow for the target compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of pyrimidine derivatives is well-recognized for a wide spectrum of pharmacological activities.[3] Many substituted pyrimidines have been investigated as kinase inhibitors for the treatment of cancer and inflammatory diseases.[4] Additionally, various pyrimidine compounds have demonstrated antimicrobial, antiviral, and other therapeutic properties.[5][6][7]

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold for further chemical modifications to develop novel therapeutic agents. The diagram below illustrates a generalized concept of how a pyrimidine-based kinase inhibitor might function.

Kinase_Inhibition_Concept Pyrimidine_Derivative Pyrimidine-Based Inhibitor Kinase Kinase (e.g., in Cancer Cell) Pyrimidine_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling

Generalized mechanism of pyrimidine-based kinase inhibition.

Safety and Handling

The available safety data for this compound indicates that it should be handled with care in a laboratory setting.

Hazard Identification:

  • Pictogram: Xi (Irritant)[1][2]

  • Hazard Codes: Xi[1][2]

  • Hazard Statements: May cause an allergic skin reaction (H317).[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[8]

    • P363: Wash contaminated clothing before reuse.[8]

    • P501: Dispose of contents/container to an approved waste disposal plant.[8]

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[8]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[8]

Researchers should always consult the most current and detailed Material Safety Data Sheet (MSDS) before handling this compound.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While a specific, published synthesis protocol is not available, a reliable synthetic route can be inferred from related compounds. The primary area for future research is the exploration of its biological activities. Given the pharmacological importance of the pyrimidine scaffold, this compound represents a valuable starting point for drug discovery and development programs. It is imperative that any handling of this compound is done in accordance with established laboratory safety procedures.

References

In-Depth Technical Guide: 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS No. 130623-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications, particularly in the development of kinase inhibitors.

Core Compound Properties

This compound is a substituted pyrimidine derivative. Its structure incorporates a chlorine atom and two amine groups, one of which is dimethylated, making it a valuable scaffold for the synthesis of diverse molecular libraries.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueSource
CAS Number 130623-81-3--INVALID-LINK--
Molecular Formula C₆H₉ClN₄--INVALID-LINK--
Molecular Weight 172.62 g/mol --INVALID-LINK--
PSA (Polar Surface Area) 55.04 Ų--INVALID-LINK--
LogP 1.35940--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--
Exact Mass 172.051574 g/mol --INVALID-LINK--
Complexity 130--INVALID-LINK--
Spectral Data

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not explicitly available. However, a representative synthesis for a structurally similar compound, 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, can be adapted. This multi-step synthesis typically involves the introduction of the amino groups and subsequent modification of the pyrimidine ring.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route, adapted from the synthesis of related pyrimidine-diamines. This workflow starts from a commercially available dichlorinated pyrimidine derivative.

G cluster_0 Step 1: Amination cluster_1 Step 2: Reduction A 4,6-Dichloro-5-nitropyrimidine C 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine A->C Triethylamine, THF B Dimethylamine B->C D 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine E This compound D->E Fe, NH4Cl, EtOH/H2O, Reflux

A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

  • To a solution of 4,6-dichloro-5-nitropyrimidine in an appropriate solvent (e.g., tetrahydrofuran), add triethylamine.

  • Cool the mixture in an ice bath and add a solution of dimethylamine in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.

Step 2: Synthesis of this compound

  • Dissolve 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the final compound, this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this core structure. This compound serves as a versatile intermediate for the synthesis of libraries of compounds targeting various biological pathways.

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases. The substituents on the pyrimidine ring, which can be readily modified using the chloro and amino groups of the title compound, determine the potency and selectivity of the inhibitor.

The general workflow for utilizing this intermediate in kinase inhibitor discovery is outlined below.

G A This compound C Parallel Synthesis / Library Generation A->C B Library of Building Blocks (e.g., boronic acids, amines) B->C D Diverse Library of Pyrimidine Derivatives C->D E High-Throughput Screening (Kinase Panel) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Workflow for kinase inhibitor discovery using the title compound.
Potential in Targeting Specific Signaling Pathways

While specific signaling pathways targeted by derivatives of this compound are not extensively documented, pyrimidine-based inhibitors have been developed for a wide range of kinases involved in cancer and inflammatory diseases.[1] These include, but are not limited to, pathways driven by:

  • Epidermal Growth Factor Receptor (EGFR): Crucial in many epithelial cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

  • Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.

  • Cyclin-Dependent Kinases (CDKs): Central to cell cycle regulation.

The logical relationship for developing a targeted therapy often follows the path from identifying a dysregulated kinase in a specific disease to designing a selective inhibitor.

G A Disease Pathology (e.g., Cancer) B Identification of Dysregulated Kinase A->B C Target Validation B->C D Design of Pyrimidine-based Inhibitor (Utilizing Scaffolds like CAS 130623-81-3) C->D E Synthesis and Optimization D->E F Preclinical and Clinical Testing E->F G Targeted Therapy F->G

Logical pathway for targeted therapy development.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility as a scaffold for generating libraries of potential kinase inhibitors makes it a compound of significant interest in the ongoing search for novel therapeutics for a wide range of diseases. While detailed experimental and biological data for this specific compound are limited in publicly accessible sources, the information provided in this guide, based on its chemical properties and the activities of related compounds, offers a solid foundation for its application in research and development.

References

An In-depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. While this compound belongs to the versatile class of pyrimidine derivatives known for their broad therapeutic applications, specific experimental data on its biological activity and spectroscopic characterization are not extensively available in public literature. This document consolidates the known information and provides a potential synthetic pathway based on analogous compounds. The guide is intended for researchers and professionals in drug discovery and medicinal chemistry to support further investigation and application of this molecule.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their inherent biological significance, stemming from their presence in nucleic acids, renders them privileged scaffolds for the design of novel drugs targeting a wide array of diseases, including cancers, infectious diseases, and metabolic disorders.[2] The structural versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on a specific derivative, this compound, providing a detailed account of its chemical identity and a proposed methodology for its synthesis.

Molecular Structure and Properties

This compound is a substituted pyrimidine with a chlorine atom at the 6-position, a dimethylamino group at the 4-position, and an amino group at the 5-position.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 130623-81-3[3]
Molecular Formula C₆H₉ClN₄[3]
Molecular Weight 172.62 g/mol [3]
Canonical SMILES CN(C)C1=C(N)C(=NC=N1)Cl-
Polar Surface Area 55.04 Ų[3]
XLogP3 0.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]
Exact Mass 172.051574 g/mol [3]

Synthesis Protocol

3.1. Proposed Synthesis Workflow

G cluster_0 Step 1: Nitropyrimidine Formation cluster_1 Step 2: Reduction of Nitro Group 4,6-dichloro-5-nitropyrimidine 4,6-dichloro-5-nitropyrimidine Solvent_Base Anhydrous THF, Triethylamine 4,6-dichloro-5-nitropyrimidine->Solvent_Base Dimethylamine Dimethylamine Dimethylamine->Solvent_Base Intermediate 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine Solvent_Base->Intermediate Nucleophilic Aromatic Substitution Reducing_Agent Iron powder, NH4Cl Intermediate->Reducing_Agent Solvent_Reduction Ethanol/Water Reducing_Agent->Solvent_Reduction Final_Product This compound Solvent_Reduction->Final_Product Reduction

Caption: Proposed two-step synthesis of the target compound.

3.2. Step 1: Synthesis of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (Intermediate)

This step involves the nucleophilic aromatic substitution of a chlorine atom on the starting material with dimethylamine.

  • Materials:

    • 4,6-dichloro-5-nitropyrimidine

    • Dimethylamine solution

    • Triethylamine

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4,6-dichloro-5-nitropyrimidine and triethylamine in anhydrous THF in a reaction vessel.

    • Add dimethylamine solution dropwise to the mixture while stirring at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Dilute the residue with water and extract with ethyl acetate.

    • Wash the organic phase sequentially with 1M HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude intermediate product.

    • Purify the crude product by recrystallization or column chromatography.

3.3. Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine group.

  • Materials:

    • 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (from Step 1)

    • Iron powder

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Celite

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the intermediate in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the solution.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate in vacuo.

    • Extract the residue with ethyl acetate.

    • Wash the organic extract sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to yield the final product.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed public scientific literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

While pyrimidine derivatives are widely recognized for their potential as therapeutic agents, particularly as kinase inhibitors in oncology, there is no specific information in the public domain detailing the biological activity or the signaling pathways modulated by this compound.[5][6] The general role of pyrimidines as inhibitors of key enzymes in signaling pathways, such as tyrosine kinases and serine/threonine kinases, suggests that this compound could be a candidate for screening in various disease models.[6]

5.1. General Role of Pyrimidine Derivatives as Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway where pyrimidine derivatives often act as inhibitors.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Signaling_Cascade->Cellular_Response Leads to Pyrimidine_Inhibitor Pyrimidine Derivative (Potential Inhibitor) Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: General mechanism of pyrimidine derivatives as RTK inhibitors.

Further research is required to determine if this compound exhibits any specific biological activities and to elucidate its mechanism of action.

Conclusion

This compound is a pyrimidine derivative with potential for further investigation in drug discovery. This guide has provided its known chemical properties and a detailed, albeit proposed, synthetic protocol. The significant gap in the literature regarding its spectroscopic characterization and biological activity presents an opportunity for novel research. The information compiled herein serves as a foundational resource for scientists and researchers to build upon in their exploration of this and similar molecules for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing with the nitration and subsequent chlorination of a pyrimidine precursor to form a key intermediate, which then undergoes selective amination and reduction.

Logical Flow of the Synthesis

The synthesis can be logically divided into three primary stages:

  • Formation of the Key Intermediate: Synthesis of 4,6-dichloro-5-nitropyrimidine. This is generally accomplished by the nitration of 4,6-dihydroxypyrimidine followed by a chlorination reaction.

  • Selective Amination: Introduction of the dimethylamino group at the C4 position of the pyrimidine ring through nucleophilic aromatic substitution.

  • Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group to yield the final product.

Below is a visual representation of this logical workflow.

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2 & 3: Final Product Formation Start Start Nitration Nitration Start->Nitration 4,6-dihydroxypyrimidine Chlorination Chlorination Nitration->Chlorination 4,6-dihydroxy-5-nitropyrimidine Intermediate Intermediate Chlorination->Intermediate 4,6-dichloro-5-nitropyrimidine Amination Amination Intermediate->Amination + Dimethylamine Reduction Reduction Amination->Reduction 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine Final_Product Final Product Reduction->Final_Product Reduction of nitro group

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine

This crucial intermediate can be prepared from 4,6-dihydroxypyrimidine in a two-step sequence involving nitration followed by chlorination.

1.1 Nitration of 4,6-dihydroxypyrimidine

  • Procedure: To a stirred solution of fuming nitric acid, 4,6-dihydroxypyrimidine is added portion-wise while maintaining the temperature below 40°C. The mixture is then stirred for a specified period at room temperature to ensure complete nitration. The reaction mixture is subsequently poured onto ice, and the resulting precipitate of 4,6-dihydroxy-5-nitropyrimidine is collected by filtration, washed with cold water, and dried.

1.2 Chlorination of 4,6-dihydroxy-5-nitropyrimidine

  • Procedure: 4,6-dihydroxy-5-nitropyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline. The mixture is heated under reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the precipitated 4,6-dichloro-5-nitropyrimidine is filtered, washed with water, and dried.

Step 2: Synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

This step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloro-5-nitropyrimidine with dimethylamine.

  • Procedure: To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as anhydrous tetrahydrofuran (THF), triethylamine and a solution of dimethylamine (e.g., 2M in THF) are added at room temperature. The reaction mixture is stirred overnight. The solvent is then removed in vacuo, and the residue is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is using iron powder in the presence of an acid or a salt like ammonium chloride.

  • Procedure: 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is dissolved in a mixture of ethanol and water. To this solution, iron powder and ammonium chloride are added. The mixture is then heated to reflux and stirred for several hours. Upon completion of the reaction, the hot mixture is filtered through a pad of celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated to give the crude this compound, which can be further purified by flash chromatography.[1]

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis pathway. The data is based on reported yields for analogous reactions and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (Analogous Amination)

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
4,6-Dichloro-5-nitro-pyrimidine193.985.2027
N-methylbenzenamine107.153.4332
Triethylamine101.195.4654
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine264.685.780
Data adapted from a similar synthesis.[1]

Table 2: Synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (Analogous Reduction)

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine264.684.3616.5
Iron powder55.852.850
Ammonium chloride53.490.5610.0
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine234.703.180
Data adapted from a similar synthesis.[1]

Visualized Synthesis Pathway

The following diagram illustrates the complete chemical transformation from the starting pyrimidine derivative to the final product, this compound.

Caption: Chemical synthesis pathway for this compound.

References

Spectroscopic and Technical Data for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes the limited available information and highlights the absence of the detailed experimental data required for a full technical whitepaper as requested.

Physicochemical Properties

Basic chemical properties for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine have been aggregated from chemical supplier databases. These properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₆H₉ClN₄--INVALID-LINK--
Molecular Weight 172.62 g/mol --INVALID-LINK--
CAS Number 130623-81-3--INVALID-LINK--
Exact Mass 172.051574 g/mol --INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Spectroscopic Data

As of this review, no peer-reviewed publications or public spectral databases containing ¹H NMR, ¹³C NMR, mass spectrometry, IR, or UV-Vis spectra for this compound could be located. The lack of this information prevents the creation of detailed data tables and the in-depth analysis typically required by researchers and drug development professionals.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the searched literature. While general synthetic routes for similar pyrimidine derivatives exist, specific reaction conditions, work-up procedures, and purification methods for this particular compound are not publicly documented.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. While pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, the specific targets and mechanisms of action for this compound have not been reported in the available literature.

Conclusion and Recommendations

The requested in-depth technical guide on this compound cannot be fully realized due to the absence of publicly available spectroscopic data and detailed experimental protocols. Researchers, scientists, and drug development professionals requiring this information will likely need to:

  • Perform de novo spectroscopic analysis: Acquire a sample of the compound and perform NMR (¹H, ¹³C, and other relevant nuclei), Mass Spectrometry, IR, and UV-Vis spectroscopy to generate the necessary data.

  • Consult proprietary databases: Access commercial or institutional databases that may contain spectral information not available in the public domain.

  • Synthesize the compound: If a commercial source is unavailable or unverified, synthesis followed by thorough characterization would be necessary.

Due to the lack of data, the mandatory visualizations, including signaling pathways and experimental workflows in Graphviz (DOT language), cannot be created.

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of NMR spectroscopy for substituted pyrimidines and data from analogous compounds. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum and includes a workflow for the chemical analysis of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density, leading to a deshielding effect and causing the ring protons to resonate at a higher ppm value.[1] Conversely, electron-donating groups, such as amino and dimethylamino groups, increase the electron density on the ring, causing an upfield shift (lower ppm value) for nearby protons.[1]

The predicted ¹H NMR data is summarized in the table below. The chemical shifts are estimated based on the analysis of similar substituted pyrimidines.[2][3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
C2-H~8.0 - 8.5Singlet (s)1HThe proton at the C2 position of the pyrimidine ring is expected to be the most downfield signal due to the deshielding effect of the two adjacent nitrogen atoms.
NH₂~5.0 - 6.0Broad Singlet (br s)2HThe chemical shift of amino protons can be broad and may vary with solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, a broad peak around 3.4 ppm could indicate the presence of water.[1]
N(CH₃)₂~3.0 - 3.3Singlet (s)6HThe six protons of the two methyl groups on the dimethylamino substituent are equivalent and will appear as a single sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of the protons.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

NMR Instrument Setup and Calibration
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and good signal resolution. Automated shimming routines are often sufficient for routine ¹H NMR.[1]

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Data Acquisition
  • Spectrometer Frequency: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion.[1]

  • Pulse Program: Utilize a standard single-pulse experiment.

  • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts, typically from 0 to 10 ppm for this compound.

  • Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Calibrate the chemical shift scale using the reference signal.

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in its structural confirmation by ¹H NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Synthesis of 6-Chloro-N4,N4- dimethylpyrimidine-4,5-diamine Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) - Purity Check Purification->TLC Purity Assessment MS Mass Spectrometry (MS) - Molecular Weight Confirmation TLC->MS NMR_Acq ¹H NMR Spectroscopy - Spectrum Acquisition MS->NMR_Acq NMR_Analysis ¹H NMR Data Analysis - Structural Elucidation NMR_Acq->NMR_Analysis Final_Confirmation Confirmed Structure NMR_Analysis->Final_Confirmation Structural Confirmation

Workflow for the Synthesis and Characterization.

This comprehensive guide provides a foundational understanding of the ¹H NMR characteristics of this compound, along with practical methodologies for its analysis. These insights are valuable for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds in drug discovery and development.

References

In-Depth Technical Guide: 13C NMR Analysis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. This document outlines predicted spectral data, a detailed experimental protocol for acquiring such data, and a plausible synthetic pathway.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in publicly accessible databases, the following ¹³C NMR chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that analyze the molecule's structure and the electronic environment of each carbon atom. The data is presented for a standard analysis in Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆), common solvents in NMR spectroscopy.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (CDCl₃)Predicted Chemical Shift (DMSO-d₆)Assignment Rationale
C2~155.8~156.2Carbon between two nitrogen atoms in the pyrimidine ring.
C4~158.5~158.9Carbon attached to the dimethylamino group.
C5~120.3~120.7Carbon attached to the primary amino group.
C6~150.1~150.5Carbon attached to the chlorine atom.
N(CH₃)₂~40.2~40.6Methyl carbons of the dimethylamino group.

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a good starting point for many organic molecules. If solubility is an issue, DMSO-d₆ is a viable alternative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm). If not already present in the solvent, a small amount can be added.

2.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[1][2]

  • Pulse Program: zgpg30 (a standard proton-decoupled ¹³C experiment with a 30° pulse angle).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.[1]

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.[1]

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If using a deuterated solvent as a secondary reference, set the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Molecular Structure and Synthesis Pathway

3.1. Molecular Structure

The structure of this compound, with the IUPAC name this compound, is depicted below. The numbering of the carbon atoms corresponds to the assignments in Table 1.

Caption: Molecular structure of this compound.

3.2. Plausible Synthetic Pathway

A potential synthetic route to this compound can be envisioned starting from a commercially available dichloropyrimidine derivative. The following diagram illustrates a logical workflow for its synthesis.

Synthesis_Workflow start 4,6-Dichloropyrimidine step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 4,6-Dichloro-5-nitropyrimidine step1->intermediate1 step2 Nucleophilic Substitution (Dimethylamine) intermediate1->step2 intermediate2 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine step2->intermediate2 step3 Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for the target compound.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound. Researchers can use this information to design experiments, interpret spectral data, and further investigate the chemical properties and potential applications of this compound.

References

The Biological Activity of Pyrimidine Diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of pyrimidine diamine derivatives, a class of heterocyclic compounds that are integral to numerous therapeutic agents. The pyrimidine ring is a fundamental component of DNA and RNA, making its derivatives a rich source for the discovery of novel drugs targeting a wide array of biological processes.[1][2][3] This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling pathways they modulate.

Introduction to Pyrimidine Diamine Derivatives

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][4][5][6] The versatility of the pyrimidine diamine core allows for structural modifications that can fine-tune the molecule's affinity and selectivity for various biological targets, making it a privileged scaffold in drug design.[1][3]

Major Biological Activities and Mechanisms of Action

Pyrimidine diamine derivatives exert their effects through various mechanisms, with kinase inhibition being one of the most prominent. They are also known to modulate ion channels and other enzyme systems.

A significant number of pyrimidine diamine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[7]

  • Janus Kinase (JAK) Inhibition: JAKs are critical in cytokine signaling pathways that regulate immune cell function.[8] Pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors, showing promise for treating inflammatory and autoimmune diseases.[8] Compound 11e , for instance, demonstrated excellent JAK3 inhibitory activity with an IC50 of 2.1 nM.[8]

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase overexpressed in various tumors, playing a key role in cell adhesion, proliferation, and migration.[9] Diaminopyrimidine derivatives have been developed as FAK inhibitors with potent anticancer activity.[9] Compound A12 showed significant activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines.[9]

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[10] Pyrimidine-based derivatives have been identified that potently inhibit Aurora A kinase, leading to reduced levels of MYC oncoproteins, which are implicated in many cancers.[10][11]

  • FLT3, CDK, and FGFR Inhibition: Derivatives have also been developed as selective inhibitors for FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia[12], Cyclin-Dependent Kinases 6 and 9 (CDK6/9) for broad cancer therapy[13], and Fibroblast Growth Factor Receptor 3 (FGFR3) for bladder cancer[14].

Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a common target for pyrimidine diamine kinase inhibitors.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation GeneTranscription Gene Transcription (Proliferation, Differentiation) Nucleus->GeneTranscription 6. Regulation Inhibitor Pyrimidine Diamine Derivative (e.g., 11e) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine diamine derivatives.

The most well-known pyrimidine diamine derivative is Minoxidil . Initially developed for severe hypertension, its mechanism involves the opening of adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle cells.[15][16] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels.[16] The resulting decrease in intracellular calcium causes relaxation of the smooth muscle, leading to vasodilation and a reduction in blood pressure.[16][17]

Minoxidil_Pathway Minoxidil Minoxidil (Pro-drug) MinoxidilSulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->MinoxidilSulfate Sulfotransferase (in Liver) K_ATP_Channel ATP-sensitive K+ Channel (in Smooth Muscle Cell) MinoxidilSulfate->K_ATP_Channel Opens Channel K_Efflux K+ Efflux ↑ K_ATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inactivation Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action for Minoxidil leading to vasodilation.

The anticancer effects of pyrimidine diamine derivatives are often a direct consequence of kinase inhibition (e.g., FAK, Aurora, CDK), which can halt cell proliferation, block cell cycle progression, and induce apoptosis.[9][13][18] For example, compound 9k , a 2,4-diaminopyrimidine derivative, was found to induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis in A549 cancer cells, and also caused cell cycle blockage at the G2-M phase.[18]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis.[19][20]

  • Cholinesterase Inhibition: Pyrimidine and pyridine diamine derivatives have been investigated as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be beneficial for Alzheimer's disease treatment.[21][22]

  • Antimicrobial and Anti-tubercular: Various derivatives have shown promising activity against bacteria, fungi, and Mycobacterium tuberculosis.[2][4][23]

  • Diuretic: Some novel pyrimidine derivatives have been synthesized and screened in vivo, showing moderate to good diuretic activity, in some cases exceeding that of the standard drug acetazolamide.[24][25]

Quantitative Biological Data

The potency of pyrimidine diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize key quantitative data from various studies.

Table 1: Kinase Inhibitory Activity of Pyrimidine Diamine Derivatives

CompoundTarget KinaseIC50 ValueReference
11e JAK32.1 nM[8]
A12 FAK130 nM (in A549 cells)[9]
13a FLT313.9 ± 6.5 nM[12]
66 CDK6Data not specified[13]
66 CDK9Data not specified[13]
Alisertib Aurora A1.2 nM[10]
Barasertib Aurora B0.37 nM[10]
20b FGFR3Potent inhibition noted[14]

Table 2: Antiproliferative Activity of Pyrimidine Diamine Derivatives

CompoundCancer Cell LineIC50 ValueReference
9k A549 (Lung)2.14 µM[18]
9k HCT-116 (Colon)3.59 µM[18]
9k PC-3 (Prostate)5.52 µM[18]
9k MCF-7 (Breast)3.69 µM[18]
13f A549 (Lung)1.98 µM[18]
13f HCT-116 (Colon)2.78 µM[18]
13f PC-3 (Prostate)4.27 µM[18]
13f MCF-7 (Breast)4.01 µM[18]
A12 A549 (Lung)130 nM[9]
A12 MDA-MB-231 (Breast)94 nM[9]

Table 3: Other Enzyme Inhibitory Activities

CompoundTarget EnzymeInhibition DataReference
18 eqBChE84% at 9 µM[22]
22 eqBChE94% at 9 µM; Ki = 99 ± 71 nM[22]
9 EeAChE~90% at 9 µM[22]
13 EeAChE~90% at 9 µM[22]
L1, L2 COX-2High selectivity noted[19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery and development. Below are methodologies for key assays used to evaluate the biological activity of pyrimidine diamine derivatives.

This protocol describes a typical colorimetric assay to determine the IC50 of a compound against a target enzyme.

  • Preparation of Reagents:

    • Prepare an assay buffer suitable for the target enzyme.

    • Prepare a stock solution of the test compound (and positive control inhibitor) in DMSO. Perform serial dilutions to achieve a range of concentrations. The final DMSO concentration in the assay should be kept low (<1%).

    • Prepare a solution of the target enzyme at the desired working concentration in cold assay buffer.

    • Prepare a substrate solution and any necessary cofactor solutions.

    • Prepare a detection reagent that produces a measurable signal (e.g., absorbance, fluorescence) upon enzymatic reaction.

  • Assay Procedure:

    • Add a small volume of each test compound dilution to the wells of a microplate. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Add the enzyme solution to all wells except the "no enzyme" control. Add assay buffer to the "no enzyme" wells.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the substrate/cofactor mix to all wells.

    • Incubate the plate for a period determined to be within the linear range of the reaction (e.g., 30-60 minutes) at the optimal temperature.

    • Stop the reaction and/or add the detection reagent.

    • Measure the signal (e.g., absorbance at 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average background signal from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[26]

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Compound, Enzyme, Substrate) start->prep_reagents plate_setup Plate Setup Add compound dilutions to microplate prep_reagents->plate_setup add_enzyme Add Enzyme Solution (Pre-incubate) plate_setup->add_enzyme start_reaction Initiate Reaction (Add Substrate/Cofactor) add_enzyme->start_reaction incubate Incubate (e.g., 30-60 min at 37°C) start_reaction->incubate detect Stop Reaction & Add Detection Reagent incubate->detect read_plate Measure Signal (e.g., Absorbance) detect->read_plate analyze Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine diamine test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-treated control (e.g., 0.1% DMSO).

    • Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

    • Gently mix the plate to ensure complete dissolution.

    • Measure the absorbance of the formazan product, typically at a wavelength of 570 nm, using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.

Conclusion

Pyrimidine diamine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their ability to be tailored to inhibit a wide range of biological targets, particularly protein kinases, has established them as crucial scaffolds in the development of therapies for cancer, autoimmune diseases, and hypertension. The extensive research into their synthesis, biological evaluation, and structure-activity relationships continues to provide a strong foundation for the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.[1][27] Future work will likely focus on developing multi-target agents and overcoming mechanisms of drug resistance.

References

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility assessment based on related compounds, and detailed, standardized experimental protocols for determining its solubility.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available data for this compound.

PropertyValueSource
Molecular Formula C6H9ClN4LookChem[1]
Molecular Weight 172.62 g/mol LookChem[1]
LogP 1.35940LookChem[1]
XLogP3 0.9LookChem[1]
Hydrogen Bond Donor Count 1LookChem[1]
Hydrogen Bond Acceptor Count 4LookChem[1]
Polar Surface Area (PSA) 55.04 ŲLookChem[1]

The LogP value suggests that this compound has a degree of lipophilicity, which may influence its solubility in organic solvents.

Qualitative Solubility Assessment

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution when added to an aqueous buffer. This method is faster and more amenable to high-throughput screening.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Automated liquid handler (optional)

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of the solutions using a nephelometer or measure the concentration of the dissolved compound by UV-Vis spectrophotometry after filtration or centrifugation. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Visualizing the Solubility Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

G General Solubility Determination Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Test Compound (Solid or DMSO Stock) Mix Mix Compound and Solvent Compound->Mix Solvent Selected Solvent (e.g., Water, PBS, Ethanol) Solvent->Mix Equilibrate Equilibrate (Shake/Incubate at controlled temp.) Mix->Equilibrate Separate Separate Solid from Solution (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration (HPLC, UV-Vis) Separate->Quantify Result Solubility Data (mg/mL or µM) Quantify->Result

Caption: A flowchart of the general experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to determine its precise solubility in various solvent systems. Accurate solubility data is paramount for successful drug development, from early-stage screening to formulation and in vivo studies.

References

Navigating the Handling and Storage of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and storage guidelines for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS RN: 130623-81-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document synthesizes information from commercial supplier data and general safety protocols for analogous chemical structures. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

PropertyValueSource
CAS Number 130623-81-3[1]
Molecular Formula C6H9ClN4[1]
Molecular Weight 172.62 g/mol [1]

Safety and Handling Precautions

Based on available information for this and structurally related compounds, this compound is classified as an irritant.[1] Standard laboratory precautions for handling chemical irritants should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1]

  • Body Protection: A laboratory coat or other suitable protective clothing is required to prevent skin contact.[1]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hygiene Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.

Storage Guidelines

Proper storage is critical to maintain the stability and purity of this compound. The following storage conditions have been identified from supplier data:

Storage DurationRecommended Temperature
Short-term (1-2 weeks)-4°C
Long-term (1-2 years)-20°C
Data sourced from BIOFOUNT.[2]

General Storage Practices:

  • Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Store in a dry and dark place to protect from light and humidity.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store Store at Recommended Temperature (-4°C or -20°C) log->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe Retrieve from Storage fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Prepare Solution weigh->dissolve return_storage Return to Storage dissolve->return_storage clean Clean Work Area dissolve->clean dispose Dispose of Waste Properly clean->dispose

References

Navigating the Unknowns: A Technical Guide to the Safety and Toxicity of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and toxicological information on 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS No. 130623-81-3). It is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment. The toxicological properties of this compound have not been fully investigated, and a significant lack of quantitative data exists in the public domain. All handling and experimental procedures should be conducted with caution, adhering to strict laboratory safety protocols.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. As with any novel chemical entity intended for use in research and drug development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide aims to consolidate the known information regarding the hazards associated with this compound and to highlight the current gaps in knowledge. Due to the limited specific data for this compound, information from structurally related pyrimidine derivatives is discussed to provide a broader context, with the clear caveat that such data may not be directly applicable.

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is considered an irritant and may be harmful if ingested or inhaled.[1] The material is reported to be irritating to mucous membranes and the upper respiratory tract.[1]

Table 1: Summary of Hazard Information for this compound

Hazard StatementClassificationSource
May be harmful by ingestion and inhalation.Not formally classified[1]
Material is irritating to mucous membranes and upper respiratory tract.Irritant[1]
Emits toxic fumes under fire conditions.Not formally classified[1]

Note: Formal GHS classification for this specific compound is not consistently available. The information presented is based on supplier safety data sheets.

Toxicological Data

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific quantitative toxicological data for this compound. No definitive studies on its acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity were identified.

Acute Toxicity

No LD50 (median lethal dose) value for this compound has been published. For a structurally related but distinct compound, a newly synthesized pyrimidine derivative, an LD50 of 618.75 mg/kg of body weight was determined when administered intraperitoneally in an animal model.[2] It is crucial to emphasize that this value is not directly transferable to this compound due to differences in chemical structure.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxic, carcinogenic, or reproductive effects of this compound.

Experimental Protocols for Toxicity Assessment

Given the data gaps, the following are generalized experimental protocols that would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This method provides an estimate of the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) and identify signs of toxicity following a single oral dose.

Methodology:

  • Test Animals: Typically, a rodent species (e.g., rats or mice) is used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered by gavage in a suitable vehicle. A stepwise procedure is used with a limited number of animals at each step.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Collection and Analysis A Acclimatize Animals B Fast Animals Overnight A->B C Prepare Dose Formulations B->C D Administer Single Oral Dose C->D E Observe for Clinical Signs (e.g., changes in skin, fur, eyes, respiration, behavior) D->E F Record Body Weights D->F G Monitor for Mortality D->G H 14-Day Observation Period G->H I Gross Necropsy H->I J Estimate LD50 I->J

Figure 1: Generalized workflow for an acute oral toxicity study.
In Vitro Cytotoxicity Assay (General Protocol)

This assay determines the concentration of a substance that is toxic to cultured cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant cell line.

Methodology:

  • Cell Culture: A suitable human or animal cell line (e.g., HepG2 for liver toxicity) is cultured in appropriate media.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay that quantifies a marker of cell health.

  • Data Analysis: The IC50 value is calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the specific signaling pathways affected by this compound or its mechanism of toxicity. Research on other pyrimidine derivatives suggests a wide range of biological activities, but these are highly structure-dependent.

Hazard Communication and GHS

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific GHS classification for this compound is not universally established, the available information suggests it would likely be classified as an irritant.

G cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 Hazard Communication A Physicochemical Data D Assign GHS Hazard Class (e.g., Acute Toxicity, Skin Irritation) A->D B Toxicological Data (Acute, Chronic, etc.) B->D C Ecotoxicological Data C->D E Assign GHS Hazard Category (e.g., Category 4, Category 2) D->E F Select Pictogram(s) (e.g., Exclamation Mark) E->F G Select Signal Word (e.g., Warning) E->G H Generate Hazard Statements (e.g., H315: Causes skin irritation) E->H I Generate Precautionary Statements (e.g., P280: Wear protective gloves) E->I

Figure 2: Generalized GHS hazard identification and communication process.

Conclusion and Future Directions

The current body of knowledge on the safety and toxicity of this compound is sparse. The available information indicates that it should be handled as an irritant and a potentially harmful substance. For any application in research or drug development, it is imperative that a comprehensive toxicological evaluation be conducted. Future studies should prioritize determining the acute toxicity (LD50), skin and eye irritation potential, and mutagenicity of this compound. Further in-depth studies on repeated dose toxicity, carcinogenicity, and reproductive toxicity would be necessary for any compound progressing towards clinical development. Understanding the mechanism of action and identifying any affected signaling pathways will also be crucial for a complete safety assessment. Until such data becomes available, extreme caution should be exercised when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, serving as a bioisostere for the adenine moiety of ATP and enabling competitive binding to the enzyme's active site.[1] Derivatives of the pyrimidine core have been successfully developed into potent inhibitors for a range of kinases, including Aurora kinases, Focal Adhesion Kinase (FAK), and others implicated in oncogenesis.[2][3][4] This document provides detailed synthetic protocols for the functionalization of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a versatile starting material for generating diverse libraries of potential kinase inhibitors. The presence of a reactive chlorine atom at the C6 position, alongside two distinct amino functionalities at the C4 and C5 positions, offers multiple avenues for chemical modification through reactions such as Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-catalyzed Suzuki cross-coupling.[5][6]

Proposed Synthetic Pathways

The primary routes for derivatization of the this compound scaffold involve targeting the C6 chloro-substituent. This position is amenable to displacement by various nucleophiles or participation in cross-coupling reactions to introduce a wide array of substituents, which is crucial for modulating potency and selectivity against specific kinase targets.

G cluster_0 Synthetic Pathways cluster_1 Products start 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine snar_node Nucleophilic Aromatic Substitution (SNA_r_) start->snar_node R-NH2 or R-OH, Base, Solvent, Heat suzuki_node Suzuki Cross-Coupling start->suzuki_node Ar-B(OH)2, Pd Catalyst, Base, Solvent, Heat product_snar 6-(Hetero)aryl-amino or Alkoxy- N4,N4-dimethylpyrimidine- 4,5-diamine Derivatives snar_node->product_snar product_suzuki 6-(Hetero)aryl- N4,N4-dimethylpyrimidine- 4,5-diamine Derivatives suzuki_node->product_suzuki

Caption: General synthetic workflow for derivatizing the pyrimidine scaffold.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers should perform reaction optimization for specific substrates and reagents.

Protocol 1: Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes the displacement of the C6 chlorine with an amine nucleophile.

Materials:

  • This compound (1.0 mmol)

  • Desired amine (e.g., aniline, benzylamine) (1.2 mmol)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 mmol)

  • Solvent (e.g., 1-Pentanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)) (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the selected amine (1.2 mmol).

  • Add the solvent (10 mL) and the base (2.0 mmol).

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.[2]

  • Stir the reaction for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.[2]

Protocol 2: Suzuki Cross-Coupling

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6 position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 mmol)

  • Base (e.g., 2M aqueous Na₂CO₃ solution) (1.5 mL)

  • Solvent system (e.g., Toluene/Ethanol mixture or n-Propanol) (10 mL)[6][7]

  • Schlenk flask, condenser, magnetic stirrer, and heating mantle

  • Standard work-up and purification reagents

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.05 mmol).

  • Purge the flask with an inert gas (nitrogen or argon) for 10 minutes.

  • Add the solvent (10 mL) and the aqueous base solution (1.5 mL) via syringe.[7]

  • Heat the reaction mixture to 80-90°C and stir under the inert atmosphere for 4-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the crude material using silica gel column chromatography to obtain the desired 6-arylpyrimidine derivative.

Data Presentation: Representative Compound Library

The following table summarizes representative data for a hypothetical library of compounds synthesized via the protocols above. The biological activity is represented by IC₅₀ values against Aurora Kinase A, a common target for pyrimidine-based inhibitors.[2][4]

Compound IDR-GroupSynthesis MethodYield (%)Purity (%)Aurora A IC₅₀ (nM)
KIN-001 4-FluoroanilineSNA_r_55>98150
KIN-002 3-AminopyrrolidineSNA_r_62>9995
KIN-003 1-EthylpiperazineSNA_r_58>98210
KIN-004 4-Methoxyphenylboronic acidSuzuki75>9980
KIN-005 3-Cyanophenylboronic acidSuzuki68>9765
KIN-006 2-Fluorophenylboronic acidSuzuki71>98110

Application in Kinase Signaling Pathways

Many synthesized pyrimidine derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of a kinase, such as Aurora Kinase A, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that can lead to uncontrolled cell proliferation in cancer.[4]

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition cluster_3 Cellular Outcome Cell Cycle\nCues Cell Cycle Cues AurA Aurora Kinase A (Active) Cell Cycle\nCues->AurA Activation Substrate_P Phosphorylated Substrate AurA->Substrate_P Phosphorylation ADP ADP AurA->ADP Blocked Phosphorylation Blocked AurA->Blocked Inhibited by Compound Substrate Downstream Substrate Substrate->Substrate_P Proliferation Cell Proliferation Substrate_P->Proliferation ATP ATP ATP->AurA Inhibitor Pyrimidine Inhibitor Inhibitor->AurA Binds to ATP pocket Apoptosis Apoptosis Blocked->Apoptosis

Caption: Inhibition of the Aurora Kinase A signaling pathway.

Conclusion: this compound is a highly valuable scaffold for the synthesis of novel kinase inhibitors. The strategic application of Nucleophilic Aromatic Substitution and Suzuki cross-coupling reactions allows for the creation of extensive and diverse chemical libraries. The protocols and representative data provided herein offer a solid foundation for researchers engaged in the discovery and development of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols for the N-arylation of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a critical reaction in the synthesis of pharmacologically active compounds. The protocols focus on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely employed in medicinal chemistry for the formation of carbon-nitrogen bonds.[1]

Introduction

Pyrimidine derivatives are fundamental scaffolds in the development of therapeutic agents, notably as inhibitors of key signaling pathways implicated in diseases such as cancer.[2][3][4][5][6] The functionalization of the pyrimidine core, particularly through N-arylation, allows for the exploration of vast chemical space and the generation of novel drug candidates with tailored biological activities. The target molecule, this compound, possesses a reactive chlorine atom that is amenable to substitution via cross-coupling reactions, making it a valuable precursor for the synthesis of a diverse library of N-aryl pyrimidine derivatives. These derivatives are of significant interest as potential inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[2][3][4][5][6][7][8][9]

Signaling Pathway Context: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[2][4] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression, leading to uncontrolled cell growth. Pyrimidine-based inhibitors can block this pathway by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing downstream signaling.[2][4][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathways and the point of inhibition by pyrimidine-based drugs.

Experimental Protocols

The following protocols are based on established Buchwald-Hartwig amination procedures for related heterocyclic compounds and provide a robust starting point for the N-arylation of this compound.[11][12] Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific aryl amine coupling partners.

General Workflow for N-arylation

experimental_workflow start Start reaction_setup Reaction Setup: - Add reagents to dry flask - Purge with inert gas start->reaction_setup reaction Reaction: - Heat and stir - Monitor by TLC/LC-MS reaction_setup->reaction workup Aqueous Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Materials
  • This compound

  • Aryl amine (e.g., aniline, substituted anilines)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a suitable biaryl phosphine ligand)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

General Procedure for Buchwald-Hartwig N-arylation
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl amine (1.1-1.5 eq.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2 times the palladium catalyst loading).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Addition of Base and Solvent: Add the base (typically 1.5-2.0 eq.) and the anhydrous solvent to the flask under the inert atmosphere.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: N-arylation of Chloro- and Bromo-pyrimidines/purines

The following table summarizes the reaction conditions and yields for the N-arylation of various chloro- and bromo-substituted pyrimidines and purines with different amines, providing a useful reference for optimizing the reaction of this compound.

Heterocyclic HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Yield (%)Reference
5-BromopyrimidineN-MethylanilinePd₂(dba)₃ (2)Ligand 1 (8)NaOtBu (1.4)Toluene10095[13]
5-BromopyrimidineAnilinePd₂(dba)₃ (2)Ligand 1 (8)K₃PO₄ (1.4)Toluene10085[13]
5-BromopyrimidineMorpholinePd₂(dba)₃ (2)Ligand 1 (8)K₃PO₄ (1.4)Toluene10093[13]
6-Chloropurine ribonucleosideAnilinePd(OAc)₂ (10)Xantphos (15)Cs₂CO₃ (1.4)Toluene10085[12]
6-Chloropurine ribonucleoside4-MethoxyanilinePd(OAc)₂ (10)Xantphos (15)Cs₂CO₃ (1.4)Toluene10088[12]
6-Chloropurine ribonucleoside4-TrifluoromethylanilinePd(OAc)₂ (10)Xantphos (15)Cs₂CO₃ (1.4)Toluene10072[12]
2-Chloropyrimidine derivative4-MethoxyphenylaminePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux82[11]

Note: "Ligand 1" in the table refers to a specific biaryl phosphine ligand described in the cited reference.[13]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Conclusion

The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective method for the synthesis of a diverse range of substituted pyrimidine derivatives. These compounds are valuable for screening in drug discovery programs, particularly for the development of novel kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers to successfully perform and optimize this important transformation.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. This versatile building block is a valuable substrate for the synthesis of a wide range of functionalized pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for structurally similar 6-chloropyrimidine derivatives and are intended to serve as a robust starting point for the development of specific synthetic routes.

Introduction

The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The functionalization of the pyrimidine ring through carbon-carbon and carbon-nitrogen bond formation is a cornerstone of modern drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, have emerged as powerful tools for the synthesis of complex pyrimidine derivatives.

This compound is a particularly useful starting material due to the presence of a reactive chlorine atom at the 6-position, which is amenable to a variety of palladium-catalyzed transformations. The adjacent amino groups can influence the reactivity of the C-Cl bond and may also serve as handles for further synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This section outlines the application of three key palladium-catalyzed reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

General Reaction Scheme:

[this compound] + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> [6-Alkynyl-N4,N4-dimethylpyrimidine-4,5-diamine]

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyrimidine ring, leading to the synthesis of novel aminated pyrimidine derivatives.

General Reaction Scheme:

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles

The following table presents common conditions for the Buchwald-Hartwig amination of related chloro-heterocycles.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11020
2Pd(OAc)₂ (2)BINAP (3)NaOtBuDioxane10018
3PdCl₂(dppf) (5)-K₂CO₃DMF12024

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the ligand, and the base. Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products substrate 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine catalyst Palladium Catalyst amine Primary or Secondary Amine ligand Phosphine Ligand catalyst->ligand base Base ligand->base solvent Anhydrous Solvent base->solvent conditions Inert Atmosphere & Heat solvent->conditions product 6-Amino-N4,N4-dimethyl- pyrimidine-4,5-diamine conditions->product

Caption: Key components and conditions for a successful Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient routes to introduce aryl, heteroaryl, alkynyl, and amino functionalities at the 6-position of the pyrimidine ring. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to facilitate the synthesis of novel and potentially bioactive molecules. It is important to note that the reaction conditions provided are based on analogous systems and may require optimization for this specific substrate to achieve the desired outcomes.

Application Notes and Protocols: Synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed multi-step synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis involves a three-step reaction sequence starting from 4,6-dichloropyrimidine. This guide includes comprehensive experimental procedures, a summary of quantitative data, and graphical representations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that exhibit a wide spectrum of biological activities and are integral components of many therapeutic agents.[1] Their structural versatility allows for the development of targeted therapies, particularly in oncology, where they have been investigated as kinase inhibitors. The title compound, this compound, is a substituted pyrimidine with potential as a key intermediate in the synthesis of more complex bioactive molecules. This document outlines a reliable and efficient laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the selective mono-amination of 4,6-dichloropyrimidine, followed by nitration at the C5 position, and concluding with the reduction of the nitro group to the corresponding diamine.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Amination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 6-Chloro-N,N-dimethylpyrimidin-4-amine 6-Chloro-N,N-dimethylpyrimidin-4-amine 4,6-Dichloropyrimidine->6-Chloro-N,N-dimethylpyrimidin-4-amine Dimethylamine, K2CO3, DMF 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine 6-Chloro-N,N-dimethylpyrimidin-4-amine->6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine HNO3, H2SO4 This compound This compound 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine->this compound Fe, NH4Cl, EtOH/H2O

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 6-Chloro-N,N-dimethylpyrimidin-4-amine

This procedure is adapted from established methods for the mono-amination of dichloropyrimidines.[2]

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Chloro-N,N-dimethylpyrimidin-4-amine.

Step 2: Synthesis of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

This nitration protocol is based on standard procedures for pyrimidine systems.

  • To a stirred mixture of concentrated sulfuric acid, add 6-Chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Cool the mixture to 0 °C and add fuming nitric acid (1.1 eq) dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.

Step 3: Synthesis of this compound

The reduction of the nitro group is achieved using a well-established method.[3]

  • Suspend 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following table summarizes the expected materials and yields for the synthesis of this compound. Please note that yields are estimates based on related literature and may vary.

StepStarting MaterialReagentsProductExpected Yield (%)
14,6-DichloropyrimidineDimethylamine, K2CO3, DMF6-Chloro-N,N-dimethylpyrimidin-4-amine60-75%[2]
26-Chloro-N,N-dimethylpyrimidin-4-amineHNO3, H2SO46-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine70-85%
36-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amineFe, NH4Cl, EtOH/H2OThis compound75-90%[3]

Potential Applications and Biological Context

Substituted diaminopyrimidines are a valuable class of compounds in drug discovery, known to interact with various biological targets. A significant number of kinase inhibitors feature a pyrimidine core, which often serves as a scaffold for binding to the ATP-binding site of kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. Therefore, this compound represents a valuable starting material for the synthesis of potential kinase inhibitors.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Pyrimidine_Derivative Pyrimidine-Based Kinase Inhibitor Pyrimidine_Derivative->RAF Pyrimidine_Derivative->MEK

Figure 2: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

Conclusion

This document provides a comprehensive, albeit proposed, guide for the synthesis of this compound. The described protocols are based on well-established chemical transformations for analogous pyrimidine systems. This compound serves as a versatile intermediate for the development of novel therapeutic agents, particularly in the area of kinase inhibition for cancer therapy. Researchers are encouraged to adapt and optimize the provided methods for their specific laboratory conditions.

References

Application Note: Purification of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine using normal-phase column chromatography. The described methodology is adapted from established procedures for structurally similar compounds and is intended to yield a high-purity product suitable for subsequent synthetic applications in drug discovery and development. This document includes a comprehensive experimental protocol, tabulated data for key parameters, and workflow diagrams to ensure procedural clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the successful formation of the desired final products and for ensuring the reliability of biological assay data. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This document outlines a robust method for the purification of the title compound, addressing common challenges such as co-elution of impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular FormulaC6H9ClN4[2]
Molecular Weight172.62 g/mol [2]
AppearanceExpected to be a solidN/A
SolubilityLikely soluble in polar organic solvents such as ethanol and methanol. Moderate solubility in water is also expected.[3]
LogP1.35940[2]

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol is adapted from a method used for the purification of the structurally related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine.[4][5]

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Column Preparation
  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether. The amount of silica gel will depend on the quantity of crude material to be purified (typically a 20:1 to 100:1 ratio of silica to crude product by weight).

  • Column Packing: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column, ensuring even packing without air bubbles. Open the stopcock to allow the solvent to drain, and gently tap the column to facilitate uniform packing. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% petroleum ether) through the silica gel.

Sample Preparation and Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorption (Dry Loading): Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

  • Loading: Carefully apply the dissolved sample or the silica gel with the adsorbed sample to the top of the column.

Elution and Fraction Collection
  • Elution: Begin elution with a low polarity mobile phase, such as petroleum ether.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • Petroleum ether (100%)

    • 9:1 Petroleum ether:Ethyl acetate

    • 4:1 Petroleum ether:Ethyl acetate

  • Fraction Collection: Collect fractions of a suitable volume in individual tubes or flasks.

  • TLC Monitoring: Monitor the elution of the compound by thin-layer chromatography (TLC). Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., the elution solvent), and visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that contain the pure desired product.

Product Isolation
  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

ParameterRecommended Value/Solvent
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Petroleum Ether and Ethyl Acetate
Initial Eluent 100% Petroleum Ether
Final Eluent 4:1 Petroleum Ether:Ethyl Acetate (or higher polarity if needed)
Sample Loading Dry loading or minimal solvent volume
Detection Method Thin-Layer Chromatography with UV visualization

Table 2: Summary of Column Chromatography Parameters

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification cluster_isolation Product Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->elute Adjust Gradient pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate dry_product Dry Purified Product evaporate->dry_product characterize Characterize Product dry_product->characterize

Figure 1: Experimental workflow for the purification of this compound.

Purification Strategy Logic

purification_logic start Crude Product (Target + Impurities) column Normal-Phase Column Chromatography start->column stationary Stationary Phase: Silica Gel (Polar) column->stationary mobile Mobile Phase: Petroleum Ether/EtOAc (Non-polar to Moderately Polar) column->mobile separation Differential Adsorption and Elution column->separation impurities Non-polar impurities elute first separation->impurities target Target Compound (Moderately Polar) elutes later separation->target polar_impurities Polar impurities retained on column separation->polar_impurities pure_product Purified Product target->pure_product

Figure 2: Logical diagram of the purification strategy based on polarity differences.

References

Application Notes and Protocols for the Recrystallization of Pyrimidine Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of pyrimidine diamine compounds, a class of molecules with significant interest in medicinal chemistry and drug development, often for their role as inhibitors of dihydrofolate reductase.[1][2] The primary method for the purification of these solid compounds is recrystallization, which relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3]

Key Principles of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] An impure solid can be dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[5] The selection of an appropriate solvent is the most critical step in this process. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures.[4]

Data Presentation: Solubility of Pyrimidine Derivatives

The selection of a suitable solvent is paramount for successful recrystallization. Below are tables summarizing the solubility of pyrimidine and its derivatives in various organic solvents. This data can serve as a starting point for solvent screening. It is important to note that the solubility of a specific pyrimidine diamine compound will be influenced by its unique substituents.[6]

Table 1: Qualitative Solubility of a Pyrimidine Derivative

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
Ethyl AcetateSoluble

Note: This data is for 4,6-diethoxy-2-methylpyrimidine and should be considered as an estimation for other pyrimidine derivatives.[6]

Table 2: Solubility of Pyrimidine (C₄H₄N₂) in Various Solvents

SolventTemperature (°C)Solubility (g/L)
Water20~41
Organic Solvents (Alcohols, Ether, Aromatic Hydrocarbons)-High

Data sourced from[4]

Table 3: Temperature-Dependent Solubility of Pyrimidine Derivatives in Different Solvents

Studies have shown that the solubility of pyrimidine derivatives generally increases with temperature. The order of solubility for some derivatives has been observed as DMF > methanol > CCl4.[7][8] For a series of pyrimidine derivatives in methanol, solubility was measured at various temperatures, demonstrating a linear increase with temperature.[9]

Compound CodeR GroupTemperature (K)Mole Fraction Solubility (x10³) in Methanol
BKD-1 -C₆H₄(p-OCH₃)298.151.01
308.151.45
318.152.01
328.152.68
BKD-2 -C₆H₄(p-CH₃)298.150.89
308.151.28
318.151.78
328.152.38
BKD-3 -C₆H₄(p-Cl)298.150.79
308.151.13
318.151.58
328.152.11

Note: This is a representative subset of data. The original study provides more extensive data for various derivatives.[7][8]

Experimental Protocols

Two primary recrystallization methods are commonly employed: single-solvent and two-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach if a suitable solvent is identified.[10]

Materials:

  • Crude pyrimidine diamine compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Boiling chips or magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[10]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[10]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[10]

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor and soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when a suitable single solvent cannot be found. It utilizes a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[3][12]

Materials:

  • Crude pyrimidine diamine compound

  • "Good" solvent

  • "Poor" solvent (anti-solvent)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Boiling chips or magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Pair Selection: Choose a pair of miscible solvents. The compound should be highly soluble in the "good" solvent and insoluble in the "poor" solvent.[12]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[13]

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[12][13]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[14]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization) or with the cold "poor" solvent.[14]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization cluster_two Two-Solvent Recrystallization A1 Crude Compound A2 Dissolve in Minimum Hot Solvent A1->A2 A3 Hot Filtration (Optional) A2->A3 Insoluble Impurities A4 Slow Cooling A2->A4 No Insoluble Impurities A3->A4 A5 Crystal Formation A4->A5 A6 Vacuum Filtration A5->A6 A7 Wash with Cold Solvent A6->A7 A8 Dry Crystals A7->A8 B1 Crude Compound B2 Dissolve in Minimum Hot 'Good' Solvent B1->B2 B3 Add Hot 'Poor' Solvent to Cloud Point B2->B3 B4 Clarify with a Few Drops of 'Good' Solvent B3->B4 B5 Slow Cooling B4->B5 B6 Crystal Formation B5->B6 B7 Vacuum Filtration B6->B7 B8 Wash with Cold Solvent Mixture B7->B8 B9 Dry Crystals B8->B9 Signaling_Pathway cluster_pathway Simplified Signaling Pathway and Diaminopyrimidine Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CAD CAD Enzyme mTORC1->CAD Activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis Catalyzes DNA_Synthesis DNA Synthesis Pyrimidine_Synthesis->DNA_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->DNA_Synthesis Essential for Diaminopyrimidine Diaminopyrimidine (e.g., Trimethoprim) Diaminopyrimidine->DHFR Inhibits

References

Application Notes and Protocols for Biological Screening of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the initial biological screening of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine and its derivatives. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1] The following protocols are designed to assess the cytotoxic, kinase inhibitory, anti-inflammatory, and antimicrobial potential of these compounds in a systematic and reproducible manner.

General Workflow for Preliminary Screening

The initial screening process follows a logical progression from general cytotoxicity to more specific mechanism-of-action assays. This approach ensures that cytotoxic compounds are identified early, and subsequent efforts are focused on compounds with specific biological activities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Identification A Compound Library of This compound Derivatives B Cytotoxicity Screening (e.g., MTT Assay) A->B Evaluate general toxicity C Antimicrobial Screening (e.g., Broth Microdilution) A->C Assess antimicrobial activity D Kinase Inhibition Assays B->D Test non-cytotoxic compounds or those with specific cytotoxicity E Anti-inflammatory Assays (e.g., NF-κB Inhibition) B->E F Apoptosis Assays B->F G Hit-to-Lead Optimization D->G Identify promising candidates E->G Identify promising candidates F->G Identify promising candidates

Caption: General workflow for the biological screening of pyrimidine derivatives.

Anticancer and Cytotoxicity Screening

A primary step in drug discovery is to evaluate the cytotoxic effects of the compounds on various cancer cell lines.[2][3] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[1][8]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Test compounds dissolved in DMSO

  • 96-well clear, flat-bottom tissue culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Derivative 115.2 ± 1.822.5 ± 2.118.9 ± 1.5
Derivative 2> 100> 100> 100
Derivative 35.8 ± 0.79.1 ± 1.17.3 ± 0.9
Doxorubicin0.9 ± 0.11.2 ± 0.21.0 ± 0.1

Note: The data presented are hypothetical examples.

Apoptosis Signaling Pathway

Compounds exhibiting significant cytotoxicity should be further investigated for their ability to induce apoptosis. A common mechanism of anticancer drugs is the activation of the intrinsic (mitochondrial) apoptosis pathway.[10][11][12]

G cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bax Bax/Bak CytoC_m Cytochrome c Bax->CytoC_m release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC_m->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Caspase-9 Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro cleaves & activates Apoptosome->Casp9_act activates Casp3_act Caspase-3 Casp3_pro->Casp3_act PARP PARP Casp3_act->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Pyrimidine Pyrimidine Derivative Pyrimidine->Bax activates Pyrimidine->Bcl2 inhibits

Caption: Intrinsic apoptosis pathway potentially modulated by pyrimidine derivatives.

Kinase Inhibition Screening

Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[13] Pyrimidine-based compounds are known scaffolds for kinase inhibitors.[13][14] A luminescence-based assay measuring ATP consumption is a common high-throughput screening method.[13]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format.[13]

Materials:

  • Recombinant human kinase (e.g., Aurora A, EGFR, VEGFR2)[15][16]

  • Kinase-specific peptide substrate

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • ATP

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Dispense test compounds at various concentrations into the wells of a 384-well plate.

    • Include a positive control inhibitor (e.g., Sunitinib) and a no-compound (vehicle) control.[15]

  • Kinase Reaction:

    • Prepare a master mix of the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[13]

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[13]

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. A higher signal indicates greater inhibition (less ATP consumed).

    • Calculate the percent inhibition relative to controls and determine IC₅₀ values.

Data Presentation: Kinase Inhibition (IC₅₀ Values)
Compound IDAurora A IC₅₀ (nM)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
Derivative 1> 10,0005,200 ± 4508,100 ± 620
Derivative 385 ± 91,500 ± 120450 ± 38
Derivative 4120 ± 15980 ± 85620 ± 55
Sunitinib250 ± 2293 ± 11261 ± 25

Note: The data presented are hypothetical examples. Sunitinib data is included for reference.[15]

Anti-inflammatory Screening

Chronic inflammation is linked to various diseases, and the NF-κB signaling pathway is a key regulator of inflammatory responses.[17][18][19] Screening for inhibitors of this pathway can identify compounds with anti-inflammatory potential.[20][21]

Protocol: NF-κB Reporter Assay

Materials:

  • Cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase).

  • Complete culture medium.

  • Stimulating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-incubate cells with various concentrations of the pyrimidine derivatives for 1-2 hours.

  • Stimulation:

    • Add TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

    • Incubate for 6-8 hours.

  • Lysis and Signal Detection:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity compared to the stimulated vehicle control.

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by stimuli like TNF-α, leading to the transcription of pro-inflammatory genes. Small molecule inhibitors can target various points in this cascade.[19]

G cluster_0 cluster_1 TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates IkB P IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Pyrimidine Pyrimidine Derivative Pyrimidine->IKK inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway.

Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial compounds.[22] Pyrimidine derivatives have shown potential as antibacterial and antifungal agents.[1] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[23]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in DMSO.

  • Sterile 96-well plates.

  • Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole).

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth.

    • Add 50 µL of the diluted inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 51664>128
Derivative 683264
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Note: The data presented are hypothetical examples.

References

Application Notes and Protocols: In Vitro Kinase Assay for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of pyrimidine-based compounds against a specific protein kinase. The pyrimidine scaffold is a privileged structure in the development of kinase inhibitors, with numerous approved drugs targeting this enzyme class.[1][2][3][4] This document outlines the principles of a luminescence-based kinase assay, a step-by-step experimental protocol, data analysis, and visualization of a relevant signaling pathway and the experimental workflow.

Principle of the Assay

The in vitro kinase assay described here is a biochemical assay designed to measure the enzymatic activity of a protein kinase in a cell-free system. The fundamental principle involves quantifying the amount of adenosine triphosphate (ATP) consumed during the phosphorylation of a substrate by the kinase.[5] In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption. This protocol utilizes a luminescence-based ATP detection reagent (such as Kinase-Glo®) where the light output is directly proportional to the amount of ATP remaining in the well. Therefore, a high luminescent signal indicates strong inhibition of the kinase, while a low signal suggests high kinase activity.[5]

Featured Kinase: Janus Kinase 2 (JAK2)

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling through the JAK-STAT pathway, which is crucial for hematopoiesis and immune responses.[5] Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms, making it a significant therapeutic target. Pyrimidine-based inhibitors have demonstrated considerable efficacy in targeting JAK2.[2][5]

Experimental Protocols

This protocol provides a general method for determining the in vitro inhibitory activity (IC50) of a pyrimidine-based test compound against a specific protein kinase, such as JAK2. The protocol is optimized for a 384-well plate format, which is suitable for high-throughput screening.[5][6]

Materials and Reagents
  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • Pyrimidine-based test compounds (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)[6]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[5]

  • White, flat-bottom 384-well assay plates[5]

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader[5]

Experimental Workflow

The overall workflow for the in vitro kinase inhibition assay is depicted in the diagram below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Data Acquisition cluster_analysis Data Analysis A Prepare Serial Dilutions of Pyrimidine Inhibitor C Dispense Inhibitor and Master Mix into 384-well Plate A->C B Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) B->C D Initiate Reaction by Adding ATP C->D E Incubate at Room Temperature (e.g., 60 min) D->E F Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G Incubate to Stabilize Signal (e.g., 10 min) F->G H Measure Luminescence with Plate Reader G->H I Calculate Percent Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the pyrimidine-based test compounds in 100% DMSO, starting from a high concentration (e.g., 10 mM).[5]

    • Include a DMSO-only vehicle control (representing 100% kinase activity) and a known potent inhibitor as a positive control.[6]

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of a white, flat-bottom 384-well plate.[5]

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the specific kinase (e.g., JAK2), and the corresponding peptide substrate. The final concentrations of the enzyme and substrate should be optimized beforehand to ensure the reaction is in the linear range.[5]

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control (0% activity).[5]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically between 10-25 µL.[6]

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to keep the reaction within the linear phase.[5]

  • Signal Detection:

    • After the incubation period, add the ATP detection reagent (e.g., Kinase-Glo®) to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[5]

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.[5]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[5]

Data Presentation and Analysis

Calculation of Percent Inhibition

The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 x (1 - (Signalcompound - Signalno kinase) / (Signalvehicle - Signalno kinase))

Where:

  • Signalcompound is the luminescence signal in the presence of the test compound.

  • Signalno kinase is the luminescence signal from the "no kinase" control (0% activity).[5]

  • Signalvehicle is the luminescence signal from the DMSO-only control (100% activity).[5]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[6]

Sample Data Table

The following table provides an example of how to present the quantitative data for a series of pyrimidine-based inhibitors tested against JAK2.

Compound IDPyrimidine ScaffoldIC50 (nM) for JAK2
PBI-0012-aminopyrimidine15.2 ± 1.8
PBI-0022,4-diaminopyrimidine8.7 ± 0.9
PBI-0034-aminopyrimidine25.4 ± 3.1
Ruxolitinib (Control)Pyrrolo[2,3-d]pyrimidine3.3 ± 0.4

Signaling Pathway Visualization

The diagram below illustrates a simplified JAK-STAT signaling pathway, highlighting the point of inhibition by pyrimidine-based JAK2 inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK2 Inhibition Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Binding

Simplified JAK-STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of novel fluorescent probes derived from 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. This precursor is a versatile scaffold for the development of "push-pull" fluorophores, where the electron-rich diamino-pyrimidine core acts as a potent electron donor. By coupling this donor with a suitable electron-accepting moiety, researchers can create probes with tunable photophysical properties for a wide range of applications in biological imaging and sensing.

Overview of Synthetic Strategy

The synthesis of fluorescent probes from this compound leverages the reactivity of the chloro-substituent at the 6-position of the pyrimidine ring. A common and effective method for introducing a π-conjugated system and an acceptor group is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl boronic acids or esters, which can be appended with an electron-accepting group.

A subsequent optional step can involve the functionalization of the amino groups to further modulate the probe's properties, such as solubility and cellular localization.

Hypothetical Fluorescent Probe: Pyrimido-Coumarin 78 (PC-78)

For the purpose of these application notes, we will detail the synthesis and properties of a hypothetical fluorescent probe, Pyrimido-Coumarin 78 (PC-78) . This probe is designed by coupling the this compound core with a coumarin-based boronic acid ester, a well-known fluorescent acceptor with excellent photophysical properties.

Data Presentation: Photophysical Properties of PC-78

The following table summarizes the expected photophysical properties of the synthesized PC-78 probe in various solvents.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Toluene410495850.65
Dichloromethane425515900.52
Acetonitrile430525950.41
Methanol4355401050.25
Water4405601200.12
Experimental Protocols

Materials:

  • This compound

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one (Coumarin-3-boronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 186.6 mg), Coumarin-3-boronic acid pinacol ester (1.2 mmol, 342.2 mg), and Potassium Carbonate (3.0 mmol, 414.6 mg).

  • Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

  • Purge the reaction mixture with argon gas for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 40.8 mg) to the mixture.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (1:1) as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure Pyrimido-Coumarin 78 (PC-78) as a yellow solid.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • PC-78 fluorescent probe

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂. Seed the cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Probe Preparation: Prepare a 1 mM stock solution of PC-78 in DMSO.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Dilute the PC-78 stock solution in pre-warmed serum-free DMEM to a final working concentration of 5 µM.

    • Incubate the cells with the PC-78 containing medium for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh serum-free DMEM or PBS to the cells.

    • Image the stained cells using a confocal microscope.

    • Excite the cells with a 405 nm laser and collect the emission between 480 nm and 580 nm.

Visualizations

Synthesis Pathway of PC-78

Synthesis_Pathway Start 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine Reaction Start->Reaction Coumarin Coumarin-3-boronic acid pinacol ester Coumarin->Reaction Catalyst Pd(dppf)Cl₂, K₂CO₃ Catalyst->Reaction Solvent Dioxane/Water, 90°C Solvent->Reaction Product Pyrimido-Coumarin 78 (PC-78) Reaction->Product Suzuki Coupling

Caption: Synthetic scheme for Pyrimido-Coumarin 78 (PC-78).

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Culture HeLa Cells Probe_Prep 2. Prepare 1mM PC-78 stock in DMSO Wash1 3. Wash cells with PBS Probe_Prep->Wash1 Incubate 4. Incubate with 5µM PC-78 in DMEM for 30 min Wash1->Incubate Wash2 5. Wash cells with PBS (3x) Incubate->Wash2 Add_Media 6. Add fresh media Wash2->Add_Media Confocal 7. Image with Confocal Microscope (Ex: 405nm, Em: 480-580nm) Add_Media->Confocal

Caption: Workflow for cellular imaging using PC-78.

Signaling Pathway Illustration (Hypothetical Mechanism of Action)

This diagram illustrates a hypothetical mechanism where PC-78 fluorescence is enhanced upon binding to a specific intracellular target, such as a protein or nucleic acid, leading to a "turn-on" fluorescence response.

Signaling_Pathway PC78_free PC-78 (Low Fluorescence) PC78_bound PC-78-Target Complex (High Fluorescence) PC78_free->PC78_bound Binding Target Intracellular Target (e.g., Protein, DNA) Target->PC78_bound Signal Fluorescent Signal Detected PC78_bound->Signal Emission

Caption: Proposed mechanism of fluorescence turn-on for PC-78.

Application Notes and Protocols for the Derivatization of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a valuable starting material for the synthesis of diverse compound libraries for Structure-Activity Relationship (SAR) studies. The presence of a reactive chlorine atom at the C6 position allows for facile derivatization through various cross-coupling and nucleophilic substitution reactions. This document provides detailed protocols for the synthesis of new analogs and illustrates a typical workflow for SAR exploration.

Data Presentation: Illustrative SAR Data

To guide SAR studies, a library of analogs can be synthesized by introducing various substituents at the C6 position of the pyrimidine core. The following table presents hypothetical, yet representative, data for a series of derivatives, illustrating how structural modifications can influence biological activity, such as kinase inhibition.

Compound ID R Group (at C6) Reaction Type Yield (%) Kinase Inhibition IC50 (nM) Notes
1 -Cl (Starting Material)-->10,000Inactive starting material.
2a -PhenylSuzuki Coupling85750Introduction of an aryl group confers moderate activity.
2b -4-MethoxyphenylSuzuki Coupling82450Electron-donating group on the phenyl ring improves potency.
2c -4-ChlorophenylSuzuki Coupling78900Electron-withdrawing group on the phenyl ring is detrimental.
2d -Pyridin-4-ylSuzuki Coupling75300Heteroaromatic ring enhances potency, possibly through H-bonding.
3a -NH-PhenylBuchwald-Hartwig70250Amino-linker provides a significant boost in activity.
3b -NH-CyclohexylBuchwald-Hartwig721500Aliphatic amine is less favorable than an aromatic amine.
4a -S-PhenylNucleophilic Substitution90600Thioether linkage is well-tolerated.
4b -S-BenzylNucleophilic Substitution92520Flexibility of the benzyl group is beneficial.

Experimental Protocols

The following protocols are generalized procedures adapted from methodologies for structurally related chloropyrimidines and can be used as a starting point for the derivatization of this compound.[3][4][5][6] Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6 position of the pyrimidine core.[3][7]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed coupling of a primary or secondary amine to the C6 position.[5][8]

Materials:

  • This compound

  • Amine (primary or secondary, e.g., aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (0.06 mmol, 6 mol%) to a flame-dried Schlenk flask.

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Remove the flask from the glovebox, and add the anhydrous solvent (e.g., toluene, 10 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Characterize the final compound using appropriate analytical techniques.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C-S Bond Formation

This protocol describes the displacement of the C6-chloride with a thiol to form a thioether linkage.[9][10]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., K₂CO₃, NaOH, or NaH)

  • Solvent (e.g., DMF, DMSO, or ethanol)

Procedure:

  • To a round-bottom flask, add the thiol (1.1 mmol, 1.1 equiv) and the solvent (e.g., DMF, 10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., NaH, 1.2 mmol, 1.2 equiv) portion-wise and stir for 20 minutes to form the thiolate.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude material by recrystallization or flash column chromatography to yield the desired thioether.

  • Characterize the product by spectroscopic methods.

Mandatory Visualizations

SAR_Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start 6-Chloro-N4,N4-dimethyl pyrimidine-4,5-diamine Derivatization Derivatization Reactions (Suzuki, Buchwald-Hartwig, SNAr) Start->Derivatization Library Compound Library (Analogs 2a-4b, etc.) Derivatization->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification Screening Primary Biological Screening (e.g., Kinase Assay) Purification->Screening Hit_ID Hit Identification (Compounds with desired activity) Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization (Design of new analogs) SAR_Analysis->Lead_Opt Lead_Opt->Derivatization Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Derivatization_Scheme cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Substitution (SNAr) Start 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine Suzuki_reagents R-B(OH)2 Pd Catalyst, Base Start->Suzuki_reagents Buchwald_reagents R1R2NH Pd Catalyst, Ligand, Base Start->Buchwald_reagents SNAr_reagents R-SH, Base (for Thiolation) R-OH, Base (for Etherification) Start->SNAr_reagents Suzuki_product Aryl/Heteroaryl Derivative Suzuki_reagents->Suzuki_product C-C bond Buchwald_product Amino Derivative Buchwald_reagents->Buchwald_product C-N bond SNAr_product Thioether/Ether Derivative SNAr_reagents->SNAr_product C-S / C-O bond

Caption: Key derivatization reactions for the core scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yield issues encountered during the Suzuki coupling of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this substrate can often be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atoms present in the pyrimidine ring, particularly the two amino groups, can coordinate with the palladium catalyst, leading to its deactivation.[1][2]

  • Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond.[1][2] This makes the initial oxidative addition step of the catalytic cycle more challenging.[2][3]

  • Side Reactions: The most common side reactions that consume starting materials and reduce the yield of the desired product are the protodeboronation of the boronic acid and homocoupling of the boronic acid.[1][4]

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can result in poor catalytic activity and low yields.[1][4]

Troubleshooting Guide

Issue: Low to no product formation is observed.

A systematic evaluation of each reaction component is crucial for identifying the root cause of low or no yield. The following troubleshooting workflow can guide you through this process.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Switch to a more active catalyst system: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Increase catalyst loading. check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Optimize reaction parameters: - Increase temperature (80-120 °C). - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Screen solvent systems (e.g., dioxane/water, toluene/water). - Ensure thorough degassing to maintain an inert atmosphere. check_conditions->solution_conditions No check_side_reactions Are Side Reactions Occurring? check_reagents->check_side_reactions Yes solution_reagents Verify reagent quality: - Use fresh, high-purity boronic acid and halide. - Ensure solvents are anhydrous and properly degassed. check_reagents->solution_reagents No solution_side_reactions Minimize side reactions: - For protodeboronation, use boronic esters (pinacol) or milder bases. - For homocoupling, ensure an oxygen-free environment. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Q2: How do I select the optimal catalyst and ligand for this reaction?

The C-Cl bond in this compound is relatively strong, which makes the oxidative addition step challenging.[2][3] Therefore, a highly active catalyst system is required.

  • Palladium Precursor: While Pd(PPh₃)₄ is commonly used, other precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be more effective in combination with appropriate ligands.

  • Ligands: Standard ligands like PPh₃ may not be sufficient.[5] For challenging aryl chlorides, bulky and electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are often more effective.[2][3][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3] These ligands promote the formation of the active monoligated palladium(0) species, which facilitates the oxidative addition.[3]

Q3: Which base and solvent system should I use?

The base activates the boronic acid for the transmetalation step, and the solvent influences the solubility of reagents and the catalytic activity.

  • Base: Strong, non-nucleophilic inorganic bases are often preferred for coupling with aryl chlorides.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[2][3][4]

  • Solvent: A mixture of an organic solvent and water is often optimal.[3][6] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[3][6][7] The presence of water can be beneficial for dissolving the inorganic base and promoting the formation of the hydrophilic boronate species RB(OH)₃⁻.[6]

Data Presentation: Reaction Conditions for Analogous Systems

Table 1: Catalyst System Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)LigandBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (3)PPh₃K₂CO₃1,4-Dioxane10024 h71[8]
Pd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[8]
Pd(OAc)₂ (3)PPh₃K₂CO₃1,4-Dioxane10024 h55[8]
Pd(PEPPSI)-IPr (3)IPrK₂CO₃1,4-Dioxane8012 h92[8]

Table 2: Base and Solvent Optimization for Suzuki Coupling

Aryl HalideBoronic AcidBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane60[9]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Toluene40[9]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Acetonitrile36[9]
BromobenzenePhenylboronic acidNaOHMeOH/H₂O (3:2)96.3[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrimidine

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and the base.[5][10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[10][11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (or the pre-catalyst).[5]

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.[5][10]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[5][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[10][11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10][11]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, helping to identify potential causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inefficient reduction of the nitro group: The reducing agent may be old, inactive, or used in insufficient quantity. 2. Poor quality starting materials: The purity of 4,6-dichloro-5-nitropyrimidine or dimethylamine could be low. 3. Suboptimal reaction temperature: The temperature for either the amination or the reduction step may not be ideal. 4. Presence of moisture: Moisture can interfere with the reagents, particularly in the amination step.1. Verify the quality and quantity of the reducing agent (e.g., iron powder, SnCl2, or catalytic hydrogenation). Use fresh and finely powdered reagents. Consider increasing the molar excess of the reducing agent. 2. Confirm the purity of starting materials using techniques like NMR or GC-MS. Purify if necessary. 3. Optimize the reaction temperature. For the amination, ensure the temperature is sufficient for the reaction to proceed without causing degradation. For the reduction, some reactions may require heating (reflux). 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Presence of Multiple Spots on TLC Analysis 1. Incomplete reaction: The reaction may not have gone to completion, leaving starting materials or intermediates. 2. Formation of side products: Undesired reactions may be occurring, leading to the formation of impurities. 3. Degradation of product: The product might be unstable under the reaction or work-up conditions.1. Increase the reaction time and monitor the reaction progress by TLC. 2. See the "Potential Side Products" section below. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize their formation. 3. Ensure the work-up procedure is performed promptly and at a suitable temperature. Avoid prolonged exposure to strong acids or bases if the product is sensitive.
Difficulty in Product Purification 1. Co-elution of impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult. 2. Product oiling out during crystallization: The product may not crystallize easily from the chosen solvent system.1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation. Consider using a different stationary phase if co-elution persists. 2. Try different crystallization solvents or solvent mixtures. Techniques like trituration or slow evaporation may also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: Based on the probable synthetic route starting from 4,6-dichloro-5-nitropyrimidine, several side products can be anticipated:

  • 4,6-bis(dimethylamino)-5-nitropyrimidine: This arises from the substitution of both chlorine atoms with dimethylamine. To minimize this, use a controlled stoichiometry of dimethylamine and a lower reaction temperature.

  • 6-Chloro-N4,N4-dimethyl-5-nitropyrimidin-4-amine (unreacted intermediate): Incomplete reduction of the nitro group will result in the presence of this intermediate. Ensure sufficient reaction time and an adequate amount of a potent reducing agent.

  • Over-reduction products: Depending on the reducing agent, the pyrimidine ring itself could be reduced, though this is less common under standard nitro group reduction conditions.

  • Hydrolysis products: If water is present during the reaction or workup, the chloro group can be hydrolyzed to a hydroxyl group, forming 5-amino-4-(dimethylamino)pyrimidin-6-ol.

Q2: What is a typical experimental protocol for this synthesis?

A2: While a specific protocol for the title compound is not detailed in the provided search results, a representative two-step procedure can be inferred from the synthesis of analogous compounds like 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.[1][2]

Step 1: Amination of 4,6-dichloro-5-nitropyrimidine

  • Dissolve 4,6-dichloro-5-nitropyrimidine in a suitable anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath and add a solution of dimethylamine (e.g., 2M in THF) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then worked up, typically by extraction with an organic solvent and washing with aqueous solutions to remove salts and excess amine.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 6-chloro-N4,N4-dimethyl-5-nitropyrimidin-4-amine from the previous step in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder, along with an activator like ammonium chloride.[1]

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, the reaction mixture is cooled and filtered through a pad of celite to remove the solid catalyst.

  • The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Q3: How can I best purify the final product?

A3: Purification is typically achieved through flash column chromatography or recrystallization.[1]

  • Flash Chromatography: A silica gel column is commonly used. The choice of eluent is critical and should be determined by TLC analysis. A mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes is often effective.[1]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) can be an effective purification method.[1]

Quantitative Data Summary

Reaction Step Analogous Compound Yield Reference
Amination6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine80%[1][2]
Reduction6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine80%[1][2]

Synthetic Pathway and Side Product Formation

The following diagram illustrates the likely synthetic pathway for this compound and the formation of common side products.

Synthesis_Pathway A 4,6-Dichloro- 5-nitropyrimidine B 6-Chloro-N4,N4-dimethyl- 5-nitropyrimidin-4-amine A->B + (CH3)2NH - HCl D 4,6-bis(dimethylamino)- 5-nitropyrimidine A->D + excess (CH3)2NH C 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine (Desired Product) B->C Reduction (e.g., Fe/NH4Cl) E 5-Amino-4-(dimethylamino) -pyrimidin-6-ol B->E + H2O (Hydrolysis)

Caption: Synthetic route and potential side products.

This guide is intended to provide general assistance. Experimental conditions may need to be optimized for specific laboratory setups and reagent qualities. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is a nucleophilic aromatic substitution of 4,6-dichloro-5-nitropyrimidine with dimethylamine to form the intermediate, 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. The second step is the reduction of the nitro group on this intermediate to an amine, yielding the final product.

Q2: What are the critical parameters to control in the first step (amination)?

A2: The key parameters for the amination step are temperature, reaction time, and the stoichiometry of the reagents. The reaction is typically carried out at room temperature. Using an excess of dimethylamine can help to drive the reaction to completion, but can also lead to the formation of a di-substituted by-product.

Q3: Which reducing agents are suitable for the second step (nitro reduction)?

A3: Several reducing agents can be used for the nitro group reduction. A common and effective method is the use of iron powder in the presence of an acid source like ammonium chloride in a mixed solvent system of ethanol and water. Other reducing agents such as tin(II) chloride or catalytic hydrogenation can also be employed.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both reaction steps can be monitored by thin-layer chromatography (TLC). For the amination step, the disappearance of the 4,6-dichloro-5-nitropyrimidine spot and the appearance of the product spot will indicate the reaction's progress. Similarly, for the reduction step, the consumption of the nitro intermediate can be tracked.

Q5: What are the common impurities I should look out for?

A5: In the amination step, a potential impurity is the di-substituted product, N,N,N',N'-tetramethyl-5-nitropyrimidine-4,6-diamine. During the reduction step, incomplete reduction can lead to the presence of the starting nitro compound in the final product. Over-reduction is also a possibility, though less common with the specified reagents.

Troubleshooting Guides

Problem 1: Low Yield in the Amination Step
Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC.- Gently warm the reaction mixture to 30-40°C.- Ensure the dimethylamine solution is fresh and at the correct concentration.
Formation of Di-substituted By-product - Use a controlled amount of dimethylamine (e.g., 1.0-1.2 equivalents).- Add the dimethylamine solution dropwise to the solution of 4,6-dichloro-5-nitropyrimidine at a low temperature (0-5°C) to improve selectivity.
Loss of Product During Work-up - Ensure the pH is appropriately adjusted during the extraction process.- Use an adequate amount of extraction solvent to ensure complete recovery of the product from the aqueous layer.
Problem 2: Incomplete Nitro Group Reduction
Potential Cause Suggested Solution
Insufficient Reducing Agent - Increase the equivalents of iron powder and ammonium chloride.- Ensure the iron powder is of fine grade for maximum surface area.
Poor Reaction Kinetics - Increase the reaction temperature to reflux.- Ensure vigorous stirring to maintain a good suspension of the iron powder.
Deactivation of Reducing Agent - Use freshly opened or properly stored reagents.- Consider activating the iron powder by washing with dilute HCl before the reaction.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Multiple Impurities - Optimize the reaction conditions to minimize by-product formation.- Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.
Product is an Oil Instead of a Solid - Try to crystallize the product from a different solvent system.- If the product is indeed an oil at room temperature, purification by column chromatography is the best approach.
Co-elution of Impurities during Chromatography - Adjust the polarity of the eluent for better separation.- Consider using a different stationary phase for chromatography.

Experimental Protocols

Step 1: Synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

To a solution of 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.8 mmol) in tetrahydrofuran (THF, 100 mL) at 0°C is added a 2.0 M solution of dimethylamine in THF (28.5 mL, 57.0 mmol) dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

To a suspension of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (5.0 g, 24.7 mmol) in a mixture of ethanol (75 mL) and water (25 mL) is added iron powder (4.1 g, 73.1 mmol) and ammonium chloride (0.66 g, 12.3 mmol). The mixture is heated to reflux and stirred vigorously for 4 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. Further purification can be achieved by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of the Amination Reaction

Entry Equivalents of Dimethylamine Temperature (°C) Reaction Time (h) Yield (%)
11.0251285
21.2251292
31.5251288 (with di-substitution)
41.240690

Table 2: Optimization of the Nitro Reduction

Entry Reducing Agent Equivalents Solvent Temperature (°C) Yield (%)
1Fe/NH4Cl3.0EtOH/H2O8095
2SnCl2·2H2O4.0EtOH7088
3H2, Pd/C-MeOH2598
4Fe/NH4Cl2.0EtOH/H2O8075 (incomplete)

Visualizations

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction start 4,6-dichloro-5-nitropyrimidine reaction1 Reaction in THF 0°C to RT, 12h start->reaction1 reagent1 Dimethylamine (2M in THF) reagent1->reaction1 workup1 Work-up & Extraction reaction1->workup1 intermediate 6-chloro-N,N-dimethyl- 5-nitropyrimidin-4-amine workup1->intermediate reaction2 Reaction in EtOH/H2O Reflux, 4h intermediate->reaction2 reagent2 Fe powder, NH4Cl reagent2->reaction2 workup2 Filtration & Extraction reaction2->workup2 final_product 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine workup2->final_product troubleshooting_logic cluster_analysis Analysis of the Issue cluster_solutions Potential Solutions issue Low Yield or Impure Product tlc TLC Analysis issue->tlc nmr NMR/MS Analysis issue->nmr incomplete_reaction Incomplete Reaction? - Increase time/temp - Check reagents tlc->incomplete_reaction Starting material remains side_reaction Side Reactions? - Adjust stoichiometry - Control temperature tlc->side_reaction Multiple spots nmr->side_reaction Unexpected peaks purification_issue Purification Problem? - Optimize chromatography - Try recrystallization nmr->purification_issue Known impurities present final_product Optimized Synthesis incomplete_reaction->final_product Leads to side_reaction->final_product Leads to purification_issue->final_product Leads to

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these often-difficult compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of polar pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.

Chromatography Issues

Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Question: My polar pyrimidine derivative shows little to no retention on a standard C18 column and elutes in the void volume. How can I improve its retention?

Answer: This is a common challenge with highly polar compounds in RPC due to weak interactions with the nonpolar stationary phase.[1] Here are several strategies to increase retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention and separation of very polar compounds.[2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged pyrimidine derivative, increasing its hydrophobicity and retention on a reversed-phase column.

  • Adjust Mobile Phase pH: For basic pyrimidine derivatives, increasing the pH of the mobile phase can suppress their ionization, making them less polar and increasing their retention. Ensure your column is stable at the chosen pH.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC

Question: My pyrimidine derivative is exhibiting significant peak tailing on a HILIC column. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds like many pyrimidine derivatives is a frequent issue in HILIC, often caused by unwanted secondary interactions with the stationary phase.[1] Here’s a step-by-step troubleshooting guide:

  • Cause 1: Secondary Ionic Interactions: The basic functional groups on the pyrimidine ring can interact with acidic silanol groups on the silica-based stationary phase.[1]

    • Solution: Increase the buffer concentration in your mobile phase (e.g., ammonium formate) to help mask the silanol groups. Adjusting the mobile phase pH can also help to ensure consistent ionization of your analyte and the stationary phase.[1]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar than your mobile phase can lead to peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger (more polar) solvent.[1]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or the concentration of your sample.[1]

A logical workflow for troubleshooting poor peak shape in HILIC is presented below:

G start Poor Peak Shape (Tailing/Fronting) check_secondary Evaluate for Secondary Ionic Interactions start->check_secondary check_solvent Assess Sample Solvent Effects start->check_solvent check_load Check for Column Overload start->check_load solution_secondary Increase Buffer Conc. Adjust Mobile Phase pH check_secondary->solution_secondary solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent solution_load Reduce Injection Volume/Concentration check_load->solution_load end Improved Peak Shape solution_secondary->end solution_solvent->end solution_load->end

Troubleshooting workflow for poor peak shape in HILIC.

Issue 3: Irreversible Binding to Normal-Phase Silica Gel

Question: I'm trying to use normal-phase chromatography on silica gel, but I'm getting very poor recovery of my aminopyrimidine derivative. What's happening?

Answer: The basic nature of amino groups on the pyrimidine ring can lead to very strong, and sometimes irreversible, binding to the acidic silica gel.[1] This results in significant tailing and low recovery.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to your mobile phase.[1] Alternatively, consider using a different stationary phase, such as alumina, which is less acidic.

Crystallization Issues

Issue 1: My Compound Will Not Crystallize

Question: I've tried to crystallize my polar pyrimidine derivative from a single solvent, but no crystals are forming upon cooling. What should I do?

Answer: The failure to crystallize is often due to the solution not being supersaturated or the choice of an inappropriate solvent system.[6] Here are some troubleshooting steps:

  • Induce Crystallization: If the solution is supersaturated but crystals haven't formed, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Use a Co-solvent System: If a single solvent isn't working, a binary solvent system is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.[1]

Issue 2: My Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, my pyrimidine derivative separates as an oil instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" can occur for several reasons, including a high level of impurities, a solution that is too concentrated, or too rapid cooling.[7]

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop before placing it in a colder environment like an ice bath.[8]

  • Use a Different Solvent System: The boiling point of your solvent might be too high, or your compound may be too soluble even at low temperatures. Try a solvent with a lower boiling point or one in which your compound is less soluble.[7]

  • Dilute the Solution: The solution may be becoming supersaturated at a temperature above your compound's melting point. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[7]

A decision tree for troubleshooting common crystallization problems is provided below:

G cluster_no_crystals cluster_oiling_out cluster_low_yield start Crystallization Issue no_crystals No Crystals Forming start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield nc_q1 Is solution supersaturated? no_crystals->nc_q1 oo_s1 Slow down cooling rate oiling_out->oo_s1 oo_s2 Use a different solvent system oiling_out->oo_s2 oo_s3 Dilute the solution oiling_out->oo_s3 ly_c1 Cause: Too much solvent used low_yield->ly_c1 ly_c2 Cause: Premature crystallization low_yield->ly_c2 nc_a1_yes Induce Crystallization: - Scratch flask - Add seed crystal nc_q1->nc_a1_yes Yes nc_a1_no Concentrate solution or try a co-solvent system nc_q1->nc_a1_no No ly_s1 Solution: Use minimum amount of hot solvent ly_c1->ly_s1 ly_s2 Solution: Pre-heat filtration apparatus ly_c2->ly_s2

Decision tree for troubleshooting crystallization.
Liquid-Liquid Extraction (LLE) Issues

Issue 1: Formation of an Emulsion

Question: During the workup of my reaction, an emulsion formed between the aqueous and organic layers, and I can't get them to separate. What can I do?

Answer: Emulsion formation is a common problem in LLE, especially when surfactant-like molecules are present.[9]

  • Prevention: Gently swirl or rock the separatory funnel instead of shaking it vigorously.[9]

  • Breaking the Emulsion:

    • Add Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9]

    • Centrifugation: If possible, centrifuging the mixture can help to break up the emulsion.

    • Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes resolve the issue.

Data on Purification Methods

The following table summarizes the expected outcomes for different purification techniques for polar pyrimidine derivatives. The actual results will be highly dependent on the specific compound and the impurities present.

Purification MethodTypical PurityTypical Recovery/YieldKey Considerations
Crystallization High (>99%)Moderate to High (60-90%)Highly dependent on solubility; can be very effective for removing minor impurities.[1]
HILIC Good to High (>98%)Good (70-95%)Excellent for highly polar compounds; requires careful method development.[1]
Reversed-Phase HPLC Good to High (>98%)Good (70-95%)May require polar-embedded columns or ion-pairing agents for sufficient retention.
Normal-Phase Chromatography VariableLow to GoodProne to irreversible binding of basic pyrimidines; often requires basic modifiers.[1]

Experimental Protocols

General Protocol for HILIC Purification

This protocol provides a starting point for the purification of a polar pyrimidine derivative using HILIC. Optimization will be required for each specific compound.

  • Column: A suitable HILIC column (e.g., amide, zwitterionic).

  • Mobile Phase:

    • A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid).

    • B: Acetonitrile.

  • Gradient: A typical starting gradient would be from 95% B to 50% B over 15-20 minutes.

  • Flow Rate: Appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

  • Sample Preparation: Dissolve the crude pyrimidine compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). If solubility is low, use a minimal amount of a slightly stronger solvent.[1]

  • Detection: UV detection at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).[1]

The general workflow for HILIC purification is illustrated below:

G start Crude Sample dissolve Dissolve in Initial Mobile Phase start->dissolve inject Inject onto HILIC Column dissolve->inject gradient Apply Gradient (High to Low Organic) inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (e.g., TLC, LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

General workflow for HILIC purification.
General Protocol for Two-Solvent Crystallization

This protocol is a standard method for the purification of a solid pyrimidine derivative when a single solvent is not effective.

  • Solvent Selection: Choose a "good" solvent in which the pyrimidine is soluble and a miscible "poor" solvent in which it is insoluble.[10]

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the hot "good" solvent.[10]

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[10]

  • Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[10]

References

Preventing decomposition of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help prevent the decomposition of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine during chemical reactions. By understanding the stability of this compound and implementing appropriate preventative measures, researchers can improve reaction yields and ensure the purity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The main factors contributing to the degradation of this compound are exposure to incompatible conditions such as certain pH levels, elevated temperatures, light, and oxidizing agents. The inherent reactivity of the pyrimidine ring, particularly with a chloro substituent, makes it susceptible to nucleophilic substitution and other side reactions.[1]

Q2: How can I minimize the decomposition of this compound in my reaction?

A2: To minimize decomposition, it is crucial to control the reaction environment. Key strategies include:

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Temperature Control: Maintaining an optimal temperature is critical, as excessive heat can accelerate degradation.

  • pH Management: The stability of the compound can be pH-dependent. Buffering the reaction mixture to an appropriate pH can prevent acid or base-catalyzed hydrolysis.

  • Light Protection: Protecting the reaction from light, especially UV radiation, can prevent photodegradation.

  • Reagent Purity: Using high-purity starting materials and reagents minimizes the presence of impurities that could catalyze decomposition.

Q3: What are the likely decomposition byproducts of this compound?

A3: While specific degradation products for this exact compound are not extensively documented in publicly available literature, common degradation pathways for related diaminopyrimidines suggest potential byproducts arising from:

  • Hydrolysis: Replacement of the chloro group with a hydroxyl group.

  • Oxidation: Formation of N-oxides or other oxidation products.[2]

  • Dimerization: Self-reaction of the starting material or intermediates.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low Yield of Desired Product
Possible Cause Troubleshooting Steps
Decomposition of starting material due to reaction conditions.Optimize Reaction Temperature: Experiment with a lower temperature to reduce the rate of decomposition. Monitor reaction progress (e.g., by TLC or LC-MS) to find the optimal balance between reaction rate and stability. Control pH: If the reaction is sensitive to acidic or basic conditions, use a suitable buffer system. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents to prevent oxidation.
Side reactions consuming the starting material.Modify Reagent Stoichiometry: Adjust the molar ratios of reactants to favor the desired reaction pathway. Change the Order of Addition: The sequence in which reagents are added can influence the formation of side products.
Issue 2: Presence of Multiple Unidentified Impurities in the Crude Product
Possible Cause Troubleshooting Steps
Degradation of the starting material or product.Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photodegradation. Analyze Byproducts: Attempt to isolate and identify major impurities using techniques like LC-MS, and NMR. Knowing the structure of the byproducts can provide clues about the degradation pathway.[2]
Reaction with solvent or impurities in reagents.Use High-Purity Solvents and Reagents: Ensure that all materials are of the highest available purity and are properly dried. Solvent Selection: The choice of solvent can influence stability. Consider screening different solvents to find one that minimizes degradation. The stability of similar compounds has been shown to be affected by the solvent.[3]

Experimental Protocols: General Recommendations

General Protocol for Reaction Setup to Minimize Decomposition:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic, basic, or metallic residues that could catalyze decomposition.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before introducing any reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: Use freshly opened or purified reagents and solvents. Ensure solvents are anhydrous if the reaction is sensitive to moisture.

  • Temperature Control: Use a reliable method for temperature control, such as an oil bath or a cryostat, to maintain the desired reaction temperature accurately.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS). This will help to determine the optimal reaction time and avoid prolonged exposure to potentially harsh conditions.

  • Work-up: Upon completion, quench the reaction appropriately and proceed with the work-up and purification as quickly as possible to minimize post-reaction degradation.

Visualizing Reaction Workflow and Potential Degradation Pathways

To aid in experimental design, the following diagrams illustrate a generalized workflow for a reaction involving this compound and a conceptual representation of potential degradation pathways.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare Dry Glassware & Reagents Inert Establish Inert Atmosphere (N2/Ar) Prep->Inert Add_Reactant Add 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine Inert->Add_Reactant Add_Reagents Add Other Reagents & Solvent Add_Reactant->Add_Reagents React Maintain Temperature & Stir Add_Reagents->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction & Washing Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Isolated Product Purify->Product

A generalized experimental workflow for reactions involving this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways Start 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine Hydrolysis Hydrolysis Product (OH substitution) Start->Hydrolysis H2O (acid/base catalysis) Oxidation Oxidation Product (e.g., N-oxide) Start->Oxidation [O] (e.g., air, peroxides) Dimerization Dimerization Product Start->Dimerization Heat / Catalyst Other Other Side Products Start->Other Undesired Reactions

Conceptual diagram of potential degradation pathways for this compound.

References

Improving solubility of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. The information aims to address common challenges encountered during experimental workflows, with a focus on improving solubility for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively published, pyrimidine derivatives generally exhibit moderate solubility in polar organic solvents. Solubility is influenced by factors such as the solvent's polarity, temperature, and the crystalline structure of the compound. For similar pyrimidine derivatives, solvents like dimethylformamide (DMF), methanol, and ethanol are commonly used.

Q2: I am having trouble dissolving the compound in my reaction solvent. What are the first steps I should take?

Initial troubleshooting should focus on optimizing the dissolution conditions. Consider the following:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many organic compounds.[1]

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Vigorous Stirring: Ensure adequate agitation to maximize the interaction between the solvent and the compound.

  • Solvent Purity: Use anhydrous solvents, as the presence of water can sometimes hinder the dissolution of organic compounds.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a co-solvent is a common and effective strategy. A small amount of a high-polarity solvent in which the compound is more soluble can be added to the primary reaction solvent. For example, if your reaction is in a less polar solvent like tetrahydrofuran (THF), adding a small percentage of dimethyl sulfoxide (DMSO) or DMF can improve solubility. However, it is crucial to ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Q4: How does pH affect the solubility of this compound?

The amino groups on the pyrimidine ring mean that the solubility of this compound can be pH-dependent. In acidic conditions, the amino groups can be protonated, forming a more soluble salt. However, altering the pH is not always suitable for the intended reaction, as it may affect the stability of the compound or the reactivity of other components.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during reactions with this compound.

Problem: Compound precipitates out of solution during the reaction.
  • Possible Cause 1: Change in Temperature. If the reaction is run at a lower temperature than the initial dissolution step, the solubility may decrease, causing precipitation.

    • Solution: Maintain a consistent temperature throughout the reaction. If the reaction must be cooled, ensure the concentration of the compound is below its saturation point at the lower temperature.

  • Possible Cause 2: Reaction progress alters the solvent composition. The formation of byproducts or consumption of reagents might change the polarity of the reaction mixture, reducing the solubility of the starting material.

    • Solution: Consider a solvent system that is robust to changes during the reaction. Alternatively, a slow addition of the pyrimidine derivative to the reaction mixture might prevent it from crashing out.

  • Possible Cause 3: Supersaturation. The initial dissolution might have created a supersaturated solution that is not stable over time.

    • Solution: Try preparing a slightly more dilute solution to ensure long-term stability.

Problem: Low or inconsistent reaction yields despite the compound appearing to dissolve.
  • Possible Cause 1: Incomplete Dissolution. Microscopic, undissolved particles may not be visible to the naked eye but can significantly impact the reaction rate and yield.

    • Solution: Filter the solution after the initial dissolution step to remove any undissolved solids before proceeding with the reaction.

  • Possible Cause 2: Degradation of the Compound. The chosen solvent or reaction conditions (e.g., high temperature, presence of strong acids or bases) may be causing the compound to degrade.

    • Solution: Check the stability of the compound under the reaction conditions separately. Use techniques like TLC or LC-MS to monitor for degradation products. Consider milder reaction conditions or a more inert solvent.

Data Presentation: Solvent Screening

SolventPolarity IndexDielectric ConstantExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)7.247.2HighOften used for stock solutions. May be difficult to remove.
N,N-Dimethylformamide (DMF)6.436.7HighGood for many reactions, but has a high boiling point.
Methanol5.132.7Moderate to HighA protic solvent that can participate in some reactions.
Ethanol4.324.5ModerateSimilar to methanol, but less polar.
Tetrahydrofuran (THF)4.07.5Moderate to LowA common aprotic solvent for organic reactions.
Acetonitrile5.837.5Moderate to LowA polar aprotic solvent.
Dichloromethane (DCM)3.19.1LowA common solvent for workup and purification.
Toluene2.42.4Very LowA nonpolar solvent.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Reaction
  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer, add the desired volume of the chosen anhydrous solvent.

  • Addition of Compound: While stirring, add the this compound in portions.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture to 40-50 °C. Do not exceed the boiling point of the solvent.

  • Sonication (Optional): If solids persist, place the vessel in an ultrasonic bath for 10-15 minutes.

  • Visual Inspection: Continue stirring until the solution is clear and free of any visible particles.

  • Cooling: If the solution was heated, allow it to cool to the desired reaction temperature before adding other reagents. Monitor for any precipitation upon cooling.

Protocol 2: Representative Suzuki Coupling Reaction

This protocol is a general guideline for a Suzuki coupling reaction, a common application for chloropyrimidines. Optimization of the catalyst, ligand, base, and solvent is often necessary.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Compound in Anhydrous Solvent start->dissolve reagents Add Other Reagents under Inert Atmosphere dissolve->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: A typical experimental workflow for a reaction involving this compound.

troubleshooting_logic cluster_initial_checks Initial Checks cluster_solvent_modification Solvent Modification cluster_advanced_solutions Advanced Solutions issue Solubility Issue Encountered temp Increase Temperature? issue->temp sonicate Use Sonication? temp->sonicate No solution Problem Solved temp->solution Yes stir Increase Stirring? sonicate->stir No sonicate->solution Yes cosolvent Add Co-solvent (e.g., DMSO, DMF)? stir->cosolvent No stir->solution Yes change_solvent Change Primary Solvent? cosolvent->change_solvent No cosolvent->solution Yes ph_adjust Adjust pH (if compatible)? change_solvent->ph_adjust No change_solvent->solution Yes salt_form Consider Salt Formation? ph_adjust->salt_form No ph_adjust->solution Yes salt_form->solution Yes

Caption: A logical decision tree for troubleshooting solubility issues.

References

Technical Support Center: Catalyst Deactivation in Reactions with 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Reaction Yield or Stalled Reactions

This guide addresses common issues of low product yield or reactions that fail to reach completion when using this compound in catalytic reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Problem Potential Cause Identification Suggested Solution
Low or No Catalytic Activity 1. Catalyst Poisoning: Contaminants in the substrate, solvent, or reagents can poison the catalyst.[1][2][3][4] The nitrogen-containing heterocycle of the pyrimidine itself can sometimes inhibit the catalyst.[5]- Gradual or abrupt loss of activity. - Inconsistent results between batches of reagents.[1]- Purify Reagents: Ensure high purity of this compound, coupling partners, and solvents.[1][6][7] - Use Additives: In some cases, additives can mitigate catalyst inhibition. - Screen Ligands: Employ sterically hindered and electron-rich ligands that can favor the desired reaction pathway.[5]
2. Improper Catalyst Activation: The active catalytic species may not be generated efficiently from the precatalyst.[7][8]- Inconsistent reaction initiation. - Comparison with a known active catalyst batch shows poor performance.- Follow Activation Protocol: Strictly adhere to the recommended activation procedure for the specific precatalyst.[1] - Use Pre-formed Catalysts: Consider using a pre-formed, air-stable Pd(0) source.[5]
3. Thermal Deactivation (Sintering): High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.[9][10]- Analysis of the recovered catalyst via TEM may show particle agglomeration.- Optimize Temperature: Determine the lowest effective temperature for the reaction. - Choose a Thermally Stable Catalyst: Select a catalyst or support with known higher thermal stability.
Reaction Stalls Before Completion 1. Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites.[9][10]- Visual changes to the catalyst (e.g., color change, clumping). - Gradual decrease in reaction rate over time.- Optimize Reactant Concentrations: Avoid excessively high concentrations of starting materials. - Improve Mixing: Ensure efficient stirring to prevent localized high concentrations.
2. Ligand Degradation: The phosphine ligands, crucial for catalyst stability and activity, can degrade under reaction conditions.[6]- Analysis of the reaction mixture by 31P NMR may show ligand decomposition products.- Select Robust Ligands: Use more stable and electron-rich ligands.[6] - Add Excess Ligand: A slight excess of the ligand can sometimes compensate for degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst deactivation in my reaction with this compound?

A1: Signs of catalyst deactivation can include a decreased reaction rate, lower than expected product yield, inconsistent results between identical experiments, and an increase in the formation of byproducts.[9] In heterogeneous catalysis, you might also observe changes in the catalyst's color or texture.[9]

Q2: My Suzuki-Miyaura coupling reaction with this compound is producing significant amounts of boronic acid homocoupling product. What is the likely cause?

A2: The homocoupling of boronic acids is often a consequence of catalyst deactivation or the presence of oxygen.[5] When the desired cross-coupling is slow due to a deactivated catalyst, the oxidative coupling of two boronic acid molecules can become a more prominent side reaction. To minimize this, ensure rigorous degassing of all solvents and the reaction vessel.[5][6] Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species can also be beneficial.[5]

Q3: Can the nitrogen atoms in the this compound substrate poison the palladium catalyst?

A3: Yes, nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center, potentially inhibiting its catalytic activity.[2][5] The selection of appropriate ligands is crucial to mitigate this effect. Sterically bulky and electron-rich ligands can often promote the desired reductive elimination step and minimize catalyst inhibition by the substrate or product.[5]

Q4: Is it possible to regenerate a deactivated catalyst used in reactions with this compound?

A4: Catalyst regeneration depends on the deactivation mechanism.

  • Fouling/Coking: For deactivation caused by the deposition of organic residues, a careful washing procedure with appropriate solvents might restore some activity.[1] In some cases, a controlled oxidation (calcination) can burn off carbonaceous deposits, but this must be done carefully to avoid sintering the metal particles.[1]

  • Poisoning: If the catalyst is poisoned by strongly coordinating species, regeneration can be difficult. Acid or base washes may remove some poisons, but this is highly dependent on the nature of the poison.

  • Sintering: Thermal degradation leading to particle agglomeration is generally irreversible.

Q5: How can I minimize catalyst leaching into my final product?

A5: Leaching of the active metal from its support into the reaction medium can be a concern.[1][9] To minimize this, select a solvent that reduces metal solubility.[1] Using a strongly anchored heterogeneous catalyst can also prevent metal loss.[1] Post-reaction, treatment with scavengers such as activated carbon or silica-based metal scavengers can help remove residual palladium from the product.

Data Presentation

Table 1: Hypothetical Catalyst Performance in a Suzuki-Miyaura Coupling with this compound

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Product Yield (%)
Pd(PPh₃)₄2.0100127568
Pd₂(dba)₃ / XPhos1.08089895
Pd(OAc)₂ / SPhos1.590109288
[Pd(allyl)Cl]₂ / RuPhos1.0806>9997

Table 2: Hypothetical Catalyst Reusability Study

CycleCatalyst SystemConversion (%)Leached Pd (ppm)
1Heterogeneous Pd/C955
2Heterogeneous Pd/C828
3Heterogeneous Pd/C6512
4Heterogeneous Pd/C4815

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., a mixture of 1,4-dioxane and water) via syringe.[5][6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Procedure for Catalyst Recovery and Reuse (for Heterogeneous Catalysts)

  • Separation: After the reaction is complete, cool the mixture to room temperature. If the catalyst is magnetic, use an external magnet to hold the catalyst while decanting the supernatant.[9] Otherwise, filter the reaction mixture through a pad of Celite®.[9]

  • Washing: Wash the recovered catalyst multiple times with a solvent that was used in the reaction (e.g., dioxane) followed by a lower-boiling point solvent (e.g., ethanol or ethyl acetate) to remove any adsorbed species.[1][9]

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60 °C) for several hours to remove residual solvent.

  • Reuse: The dried catalyst can then be used in a subsequent reaction cycle. Note the initial weight of the recovered catalyst to account for any physical loss during recovery.

Visualizations

Reaction_Pathway Hypothetical Suzuki-Miyaura Coupling Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Cl Complex1 Ar-Pd(II)L_n(Cl) OA->Complex1 TM Transmetalation Complex1->TM Ar'-B(OR)₂ Complex2 Ar-Pd(II)L_n(Ar') TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RE->Product Substrate 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine (Ar-Cl) Substrate->OA BoronicAcid Boronic Acid (Ar'-B(OR)₂) BoronicAcid->TM

Caption: Hypothetical Suzuki-Miyaura coupling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low or No Yield CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes Purify Purify Reagents & Solvents CheckPurity->Purify No CheckCatalyst Evaluate Catalyst System PurityOK->CheckCatalyst Purify->Start CatalystOK Catalyst System Seems OK CheckCatalyst->CatalystOK Yes ChangeCatalyst Screen Different Catalysts, Ligands, and Precatalysts CheckCatalyst->ChangeCatalyst No CheckConditions Review Reaction Conditions (Temp, Time, Base, Degassing) CatalystOK->CheckConditions ChangeCatalyst->Start ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK Yes OptimizeConditions Systematically Optimize Conditions CheckConditions->OptimizeConditions No Success Reaction Successful ConditionsOK->Success OptimizeConditions->Start

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Removal of Palladium Catalyst from Pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from pyrimidine products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked questions (FAQs)

Q1: Why is it challenging to remove palladium from pyrimidine products?

A1: The nitrogen atoms within the pyrimidine ring and any amine groups on the product can act as strong ligands, forming stable complexes with palladium.[1] This chelation makes the palladium catalyst more soluble and difficult to remove using standard filtration techniques.[1]

Q2: What are the most common methods for removing palladium from pyrimidine products?

A2: The most common methods include:

  • Scavenging: Using solid-supported or soluble agents (scavengers) that selectively bind to palladium.[2] Common scavengers include those with thiol, amine, or phosphine functional groups.[2]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium, which is then removed by filtration.[3]

  • Recrystallization: A purification technique where the pyrimidine product is crystallized from a solution, leaving the palladium impurities in the mother liquor.[4]

  • Chromatography: Passing the reaction mixture through a column (e.g., silica gel) to separate the product from the palladium catalyst.[5]

  • Filtration through Celite: Primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[2]

Q3: How do I choose the best palladium removal method for my specific pyrimidine product?

A3: The choice of method depends on several factors, including the nature of your pyrimidine product (solubility, stability), the form of the palladium species (homogeneous or heterogeneous), the desired final purity, and the scale of your reaction. A general decision-making workflow is outlined below.

Q4: What is a good starting point for palladium removal if I am unsure which method to use?

A4: For a simple and often effective initial step, especially with heterogeneous catalysts, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[6] For homogeneous catalysts, screening a few different types of scavengers on a small scale is a good starting point.

Q5: How can I quantify the amount of residual palladium in my final product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1] This technique offers high sensitivity and is the industry standard for ensuring products meet regulatory limits.[3]

Troubleshooting Guides

Issue 1: High levels of palladium remain in the pyrimidine product after initial purification (e.g., filtration or a single scavenger treatment).

  • Possible Cause: Strong chelation of palladium to your pyrimidine product.[1] The palladium species may be highly soluble, rendering simple filtration ineffective.

  • Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for strong palladium binding, such as those containing thiol (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) functional groups.[7][8]

    • Optimize Scavenging Conditions: Increase the reaction time, temperature (e.g., to 40-60 °C), or the amount of scavenger used.[4]

    • Combine Methods: Consider a sequential treatment, for example, an initial treatment with activated carbon followed by a more specific scavenger.[3] A combination of a chelating agent like TMT with activated carbon has shown synergistic effects.[3]

    • Consider a Different Scavenger Type: If a thiol-based scavenger was ineffective, try an amine-based scavenger or a different solid support (e.g., polymer vs. silica).

Issue 2: Significant loss of the pyrimidine product during the palladium removal process.

  • Possible Cause: Non-specific adsorption of your product onto the scavenger, especially with activated carbon.[3]

  • Solutions:

    • Reduce the Amount of Adsorbent: Use the minimum effective amount of the scavenger or activated carbon.

    • Wash the Adsorbent: After filtration, thoroughly wash the scavenger with fresh solvent to recover adsorbed product.[2]

    • Screen Different Scavengers: Some scavengers may have a lower affinity for your product.[2]

    • Change the Solvent: The solvent can influence the non-specific binding. Experiment with different solvents.

    • Switch to Recrystallization: If product loss remains high with adsorbents, recrystallization may be a more suitable method.[9]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the palladium species present in the crude product or inconsistent application of the removal method.

  • Solutions:

    • Standardize the Work-up: Ensure a consistent work-up procedure for your reaction before palladium removal to minimize variations in the palladium oxidation state and coordination.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against multiple forms of palladium (Pd(0) and Pd(II)).

    • Pre-treatment: In some cases, a mild oxidation or reduction step before scavenging can convert various palladium species into a single, more easily removed form.[4]

Data Presentation: Comparison of Palladium Removal Methods

MethodTypical Efficiency (% Pd Removed)AdvantagesDisadvantagesBest Suited For
Thiol-Based Scavengers >95%[7][8]High selectivity for palladium, effective for both Pd(0) and Pd(II).[7]Higher cost compared to activated carbon.Removing low to moderate levels of palladium to achieve very low final concentrations.
Activated Carbon 80-95%[3]Low cost, readily available.[3]Can cause significant product loss due to non-specific adsorption.[3]Initial bulk removal of palladium, cost-sensitive processes.
TMT-Based Scavengers >98%[10]Very high affinity for palladium, can be used as a precipitating agent or on a solid support.May require optimization of conditions.When very high removal efficiency is required.
Recrystallization Variable, depends on solubility differences.Can provide very high purity product, removes other impurities simultaneously.[11]Can be time-consuming, may result in yield loss.[9]Purifying solid pyrimidine products where suitable crystallization solvents are available.
Column Chromatography ~90%[5]Also separates other organic impurities.Can be labor-intensive and require large solvent volumes, may not remove all palladium.[5]Purification of small to medium scale reactions where multiple impurities are present.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
  • Dissolution: Dissolve the crude pyrimidine product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific product.

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified pyrimidine product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.[1]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude pyrimidine product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Quantify the remaining palladium content using ICP-MS.[1]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your pyrimidine product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate, or mixtures such as hexane/acetone.[12]

  • Dissolution: Place the crude pyrimidine product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities (like precipitated palladium) are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can then be placed in an ice bath.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_decision Initial Assessment cluster_hetero Heterogeneous Palladium cluster_homo Homogeneous Palladium cluster_analysis Analysis & Final Product start Crude Pyrimidine Product (with Palladium) decision Is Palladium Heterogeneous (e.g., Pd/C)? start->decision celite Filter through Celite decision->celite Yes scavenging Scavenging (Thiol, TMT, etc.) decision->scavenging No activated_carbon Activated Carbon Treatment decision->activated_carbon No recrystallization Recrystallization decision->recrystallization No analysis Analyze Residual Pd (ICP-MS) celite->analysis scavenging->analysis activated_carbon->analysis recrystallization->analysis product Purified Pyrimidine Product analysis->product Pd < Limit reprocess Reprocess if Pd > Limit analysis->reprocess Pd > Limit reprocess->decision

Caption: General workflow for selecting a palladium removal method.

Scavenger_Selection_Logic start Need to Remove Homogeneous Palladium cost Is Cost a Major Constraint? start->cost product_loss Is Product Loss a Major Concern? cost->product_loss No activated_carbon Start with Activated Carbon cost->activated_carbon Yes purity Is Ultra-High Purity Required? product_loss->purity No scavenger_screen Screen High-Affinity Scavengers (e.g., Thiol, TMT) product_loss->scavenger_screen Yes purity->scavenger_screen No tmt_scavenger Prioritize TMT-based Scavengers purity->tmt_scavenger Yes activated_carbon->product_loss If product loss is high recrystallization Consider Recrystallization scavenger_screen->recrystallization If product loss occurs

Caption: Decision logic for selecting a palladium removal strategy.

References

Technical Support Center: Characterization of Unexpected Byproducts in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during pyrimidine synthesis. The information is presented in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guides & FAQs

Issue 1: Low yield of the desired pyrimidine product and presence of significant unreacted starting materials.

Q1: My pyrimidine synthesis, particularly the Biginelli reaction, is resulting in a low yield with a large amount of unreacted aldehyde and/or β-ketoester visible on my TLC/HPLC. What are the likely causes and how can I improve the conversion?

A1: Low conversion in pyrimidine synthesis can often be attributed to several factors related to reaction conditions and reagent quality. Here are some common causes and suggested solutions:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Ensure your catalyst is active; if you are using a reusable one, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate. Consider increasing the catalyst loading or screening different catalysts, as some may be more effective for your specific substrates.[1]

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier. A moderate increase in temperature can often improve the reaction rate and yield. However, be cautious, as excessively high temperatures can lead to byproduct formation and degradation of the desired product.[1] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Inappropriate Solvent: The choice of solvent is critical as it can affect the solubility of reactants and the overall reaction rate. Polar solvents are generally preferred for many pyrimidine syntheses.[1] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions may lead to a better outcome.[1]

  • Purity of Reagents: Impurities present in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction or lead to the formation of side products. Ensure that all your reactants are of high purity.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate. If you suspect steric hindrance is an issue, you might consider using a more reactive 1,3-dicarbonyl equivalent.

Issue 2: Observation of a prominent, often fluorescent, byproduct in the reaction mixture.

Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this compound and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures. This Hantzsch pathway competes with the desired Biginelli reaction.

Here are some troubleshooting steps to minimize the formation of the Hantzsch DHP byproduct:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Choice: The selection of a catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.

Issue 3: Difficulty in purifying the crude product due to the presence of hard-to-remove impurities.

Q3: My crude product from a Biginelli reaction is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and what strategies can I use to prevent their formation and remove them?

A3: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification. They arise from a competing reaction pathway where the β-ketoester reacts directly with urea.

Confirmation and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product. Careful selection of the recrystallization solvent is crucial for successful separation.

  • Column Chromatography: If the desired product and the N-acylurea have different polarities, separation by column chromatography can be effective. Experiment with different solvent systems to achieve optimal separation.

Data Presentation

The following table summarizes the influence of reaction temperature on the product distribution between the desired dihydropyrimidinone (DHPM) and the Hantzsch dihydropyridine (DHP) byproduct in a Biginelli reaction.

Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
25855
507812
806525
1005238

Note: The data presented above is a representative example and actual yields may vary depending on the specific substrates, catalyst, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of a Pyrimidine Synthesis Reaction Mixture

This protocol provides a general framework for the analysis of a crude pyrimidine synthesis reaction mixture to identify the desired product and unexpected byproducts.

1. Sample Preparation: a. Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95-100%) over 15-20 minutes.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Injection Volume: 5-10 µL.
  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of compounds.
  • Mass Range: Scan a broad mass range (e.g., m/z 100-1000) to identify all potential products and byproducts.
  • Data Analysis: Analyze the mass spectra to determine the molecular weights of the eluted compounds. Compare these with the expected molecular weight of the desired product and potential byproducts. Tandem mass spectrometry (MS/MS) can be used to obtain structural information for unknown impurities.[2]

Protocol 2: NMR Spectroscopy for Characterization of Byproducts (including D₂O Exchange)

This protocol outlines the general steps for characterizing a purified byproduct using Nuclear Magnetic Resonance (NMR) spectroscopy, including a D₂O exchange experiment to identify labile protons.

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. ¹H NMR Spectrum Acquisition: a. Acquire a standard ¹H NMR spectrum of the sample.

3. D₂O Exchange Experiment: a. After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer. b. Add one to two drops of deuterium oxide (D₂O) to the NMR tube. c. Cap the tube and shake it vigorously for about a minute to ensure thorough mixing. d. Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

4. Spectral Analysis: a. ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct. For a suspected Hantzsch dihydropyridine, look for a characteristic signal for the proton at the C4 position of the dihydropyridine ring. b. D₂O Exchange: Compare the two ¹H NMR spectra (before and after D₂O addition). The signals corresponding to exchangeable protons (e.g., -NH, -OH) will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O shake. This is a definitive way to identify these functional groups. c. ¹³C NMR and 2D NMR: Acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed to fully elucidate the structure of the byproduct.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Unexpected Byproduct Detected symptom Observe Symptom in Reaction Mixture start->symptom low_yield Low Yield / Unreacted Starting Materials symptom->low_yield Low Conversion fluorescent_byproduct Fluorescent Byproduct (e.g., Yellow) symptom->fluorescent_byproduct Fluorescence purification_issue Difficult Purification / Suspected N-Acylurea symptom->purification_issue Purification Difficulty cause_low_yield Possible Causes: - Inactive Catalyst - Low Temperature - Wrong Solvent - Impure Reagents low_yield->cause_low_yield cause_fluorescent Likely Cause: Hantzsch Dihydropyridine Formation fluorescent_byproduct->cause_fluorescent cause_purification Likely Cause: N-Acylurea Byproduct purification_issue->cause_purification solution_low_yield Solutions: - Check/Change Catalyst - Increase Temperature - Screen Solvents - Use Pure Reagents cause_low_yield->solution_low_yield characterize Characterize Byproduct (HPLC-MS, NMR) solution_low_yield->characterize solution_fluorescent Solutions: - Lower Reaction Temperature - Change Catalyst - Alter Order of Addition cause_fluorescent->solution_fluorescent solution_fluorescent->characterize solution_purification Solutions: - Control Stoichiometry - Optimize Catalyst - Recrystallization - Column Chromatography cause_purification->solution_purification solution_purification->characterize

Caption: A troubleshooting workflow for identifying and addressing common issues in pyrimidine synthesis.

Experimental_Workflow start Crude Reaction Mixture hplc_ms HPLC-MS Analysis start->hplc_ms separation Separation & Purification (Column Chromatography / Recrystallization) hplc_ms->separation Identify components isolated_byproduct Isolated Unexpected Byproduct separation->isolated_byproduct nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolated_byproduct->nmr d2o_exchange D₂O Exchange Experiment nmr->d2o_exchange Identify labile protons structure_elucidation Structure Elucidation nmr->structure_elucidation Determine connectivity d2o_exchange->structure_elucidation

Caption: An experimental workflow for the isolation and characterization of unexpected byproducts.

References

Technical Support Center: Synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound. The proposed synthetic route involves a two-step process: 1) monosubstitution of 4,6-dichloro-5-nitropyrimidine with dimethylamine, followed by 2) reduction of the nitro group.

Problem 1: Low Yield of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (Step 1)

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the reaction may proceed at room temperature, gentle heating (e.g., to 40-50 °C) could improve the reaction rate and yield. However, be cautious as higher temperatures may promote disubstitution.
Formation of Disubstituted Byproduct - Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of dimethylamine. A large excess can favor the formation of the disubstituted product.- Controlled Addition: Add the dimethylamine solution dropwise to the solution of 4,6-dichloro-5-nitropyrimidine at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and improve selectivity for monosubstitution.[1]
Hydrolysis of Starting Material - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., anhydrous THF). Moisture can lead to the hydrolysis of the starting material.
Losses during Workup - Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.- Washing: When washing the organic layer with aqueous solutions, be mindful of potential product loss if it has some water solubility. Minimize the volume of washing solutions.

Problem 2: Incomplete Reduction of the Nitro Group or Formation of Side Products (Step 2)

Possible Cause Suggested Solution
Incomplete Reduction - Reaction Time: The reduction with iron powder can take several hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.[2] - Activation of Iron: If the reaction is sluggish, consider activating the iron powder by washing it with dilute HCl to remove any oxide layer, followed by washing with water and ethanol, and then drying before use.- pH of the Reaction: The presence of an acidic source like ammonium chloride is crucial for the reduction with iron. Ensure the correct amount is used.
Formation of Azo or Azoxy Byproducts - Insufficient Reducing Agent: Ensure a sufficient excess of the reducing agent (iron powder) is used (typically 3-5 equivalents).[2]
Degradation of the Product - Temperature Control: While the reduction is often carried out at reflux, excessive heat or prolonged reaction times after completion can lead to degradation of the diamine product, which can be sensitive to oxidation.
Difficulties in Product Isolation - Filtration: The filtration of the iron sludge after the reaction can be slow. Using a pad of celite can help to improve the filtration rate.[2] - Emulsion during Extraction: If an emulsion forms during the ethyl acetate extraction, adding a small amount of brine can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is a two-step synthesis starting from 4,6-dichloro-5-nitropyrimidine. The first step is a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a dimethylamino group. The second step involves the reduction of the nitro group to an amino group to yield the final product.[2]

Q2: Why is the reaction of 4,6-dichloro-5-nitropyrimidine with dimethylamine selective for the C4 position?

Nucleophilic aromatic substitution on pyrimidine rings is generally favored at the C4 and C6 positions over the C2 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom at the 1-position. The nitro group at the 5-position further activates the ring for nucleophilic attack.

Q3: What are the most common byproducts in the first step (amination)?

The most common byproduct is the disubstituted pyrimidine, where both chlorine atoms are replaced by dimethylamino groups. This can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

Q4: What are some alternative reducing agents for the second step?

While iron powder in the presence of ammonium chloride is a common and cost-effective method, other reducing agents can also be used. These include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.

Q5: How can I purify the final product, this compound?

The crude product after workup can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes). For higher purity, flash column chromatography on silica gel is a standard method.[2]

Q6: What are the key considerations for scaling up this synthesis?

  • Heat Management: The amination reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. A jacketed reactor with controlled cooling is recommended.

  • Solid Handling: The reduction step involves handling iron powder and filtering the resulting iron sludge. On a larger scale, appropriate equipment for charging solids and for efficient filtration (e.g., a filter press) is necessary.

  • Workup and Extraction: Large-scale extractions can be challenging due to the potential for emulsion formation. The use of appropriate-sized separators and techniques to break emulsions is important.

  • Safety: Both steps involve the use of potentially hazardous chemicals. A thorough safety review and the implementation of appropriate safety measures are essential before scaling up.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

This protocol is adapted from the synthesis of a similar compound, 6-chloro-N-methyl-N-phenylpyrimidin-4-amine.[2]

Reagent Molar Mass ( g/mol ) Amount (g) Amount (mL) Moles Equivalents
4,6-dichloro-5-nitropyrimidine193.985.0-0.02581.0
Dimethylamine (40% in water)45.08-~3.30.02841.1
Triethylamine101.193.95.40.03871.5
Anhydrous Tetrahydrofuran (THF)--50--

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dichloro-5-nitropyrimidine (5.0 g, 0.0258 mol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, mix dimethylamine solution (40% in water, ~3.3 mL, 0.0284 mol) and triethylamine (5.4 mL, 0.0387 mol).

  • Add the dimethylamine/triethylamine mixture dropwise to the stirred THF solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be purified by recrystallization from methanol or by flash chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.[2]

Reagent Molar Mass ( g/mol ) Amount (g) Amount (mL) Moles
6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine202.604.0-0.0197
Iron Powder55.843.3-0.0591
Ammonium Chloride (NH₄Cl)53.490.63-0.0118
Ethanol--70-
Water--20-

Procedure:

  • In a round-bottom flask, dissolve 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (4.0 g, 0.0197 mol) in a mixture of ethanol (70 mL) and water (20 mL).

  • To this solution, add iron powder (3.3 g, 0.0591 mol) and ammonium chloride (0.63 g, 0.0118 mol).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate in vacuo to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield this compound.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction start1 4,6-dichloro-5-nitropyrimidine reaction1 Nucleophilic Aromatic Substitution start1->reaction1 reagent1 Dimethylamine, Triethylamine, THF reagent1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine workup1->product1 reaction2 Nitro Group Reduction product1->reaction2 Intermediate reagent2 Iron Powder, NH4Cl, Ethanol/Water reagent2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_step1_issues Amination Issues cluster_step2_issues Reduction Issues cluster_solutions Potential Solutions low_yield Low Yield? step1 Step 1: Amination low_yield->step1 Yes step2 Step 2: Reduction low_yield->step2 Yes incomplete_rxn1 Incomplete Reaction step1->incomplete_rxn1 disubstitution Disubstitution step1->disubstitution hydrolysis Hydrolysis step1->hydrolysis incomplete_rxn2 Incomplete Reduction step2->incomplete_rxn2 side_products Side Products (Azo/Azoxy) step2->side_products degradation Product Degradation step2->degradation solution1 Increase reaction time/temp incomplete_rxn1->solution1 solution2 Control stoichiometry/addition disubstitution->solution2 solution3 Use anhydrous conditions hydrolysis->solution3 solution5 Activate reducing agent incomplete_rxn2->solution5 solution4 Increase reducing agent side_products->solution4 solution6 Control temperature degradation->solution6

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purifying 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Recrystallization Issues

  • Question: My this compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

    • Answer: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane, gradually adding a more polar solvent such as ethyl acetate or methanol can increase solubility. A documented method for a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, utilized methanol for recrystallization, suggesting that alcohols could be a good starting point.[1]

  • Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

    • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is too high. To remedy this, try using a lower boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

  • Question: After recrystallization, the purity of my compound has not significantly improved. What is the next step?

    • Answer: If recrystallization is ineffective, it is likely that the impurities have similar solubility properties to your target compound. In this case, column chromatography is the recommended next step as it separates compounds based on their differential adsorption to a stationary phase.

Column Chromatography Issues

  • Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?

    • Answer: Streaking is often caused by overloading the TLC plate or column, or due to the compound having strong interactions with the stationary phase (often seen with highly polar or acidic/basic compounds).[2] To address this:

      • Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.[2]

      • Modify the Mobile Phase: Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve the peak shape.

      • Change the Stationary Phase: While silica gel is the most common stationary phase, using alumina (basic or neutral) might provide different selectivity, especially if your impurities have acidic or basic properties.[2]

  • Question: I am not getting good separation between my compound and an impurity. How can I improve the resolution?

    • Answer: To improve separation:

      • Optimize the Solvent System: Experiment with different solvent systems on a TLC plate to find an eluent that gives a clear separation between your compound and the impurity. The ideal Rf value for the desired compound should be around 0.2-0.4 for good separation.[3]

      • Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to first elute the less polar impurities and then your compound of interest.[2] A known method for a similar compound used a gradient of ethyl acetate in petroleum ether.[1]

      • Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to channeling and inefficient separation.[3]

Frequently Asked Questions (FAQs)

  • What are the most common impurities in the synthesis of this compound?

    • While specific impurities depend on the synthetic route, common contaminants in pyrimidine synthesis can include unreacted starting materials, by-products from side reactions (such as dimerization or polymerization), and residual catalysts or reagents.[4] For instance, in a related synthesis, the starting material was 4,6-dichloro-5-nitro-pyrimidine.[1]

  • What is a good starting point for a solvent system for column chromatography?

    • A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point for many organic compounds.[3] For a structurally similar compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, a gradient of 9% to 20% ethyl acetate in petroleum ether was successfully used for purification by flash chromatography.[1]

  • How can I monitor the purity of my fractions from column chromatography?

    • Thin-layer chromatography (TLC) is the most common method for monitoring the composition of collected fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product can then be combined.

Data Presentation

The following table summarizes purification data for a closely related analog, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, which can serve as a useful reference.

CompoundPurification MethodEluent/SolventYieldMelting Point
6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamineFlash Chromatography9% to 20% Ethyl Acetate in Petroleum Ether80%81.0-83.0 °C
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (precursor)RecrystallizationMethanol80%133.5-135.5 °C

Data extracted from a study on a related compound and presented here as a reference.[1]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) and heat the mixture gently with stirring until the compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).[3]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.[3]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding the powder to the top of the column.[3]

  • Elution: Add the mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.[2]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.[2]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[2]

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/NMR) recrystallization->purity_check1 chromatography Column Chromatography purity_check2 Purity Check (TLC/NMR) chromatography->purity_check2 purity_check1->chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2->chromatography Re-purify purity_check2->pure_product Purity OK

Caption: A general workflow for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Purification Issue recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue solubility Poor Solubility recrystallization_issue->solubility Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes streaking Streaking chromatography_issue->streaking Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes solution1 Use Solvent Mixture solubility->solution1 solution2 Change Solvent / Seeding oiling_out->solution2 solution3 Reduce Load / Modify Eluent streaking->solution3 solution4 Optimize Eluent / Gradient poor_separation->solution4

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common pitfalls in the synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrimidine synthesis?

A1: Low yields in pyrimidine synthesis are frequently due to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction outcome. For instance, some reactions require heating to proceed to completion, while others may suffer from decomposition at elevated temperatures.[1]

  • Purity of Starting Materials: Impurities in aldehydes, 1,3-dicarbonyl compounds, amidines, or urea can inhibit the reaction or lead to unwanted side reactions.[1][2] It is crucial to use high-purity or freshly purified reagents.[3]

  • Catalyst Inefficiency: The choice and activity of the catalyst are critical. In the Biginelli reaction, for example, traditional acid catalysts may not be efficient for all substrates.[3] The catalyst may also need regeneration if it's reusable.[4]

  • Competing Side Reactions: The formation of byproducts such as Knoevenagel or aldol condensation products can consume starting materials and reduce the yield of the desired pyrimidine.[3][5]

  • Incomplete Cyclization: The final ring-closing step may not proceed to completion, leaving open-chain intermediates in the reaction mixture.[3] This can be particularly problematic with sterically hindered substrates.[3]

Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures.[2] This pathway competes with the desired Biginelli reaction.

To minimize the formation of the Hantzsch DHP byproduct:

  • Control the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]

  • Optimize Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4]

  • Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[4]

Q3: My Pinner synthesis is failing or giving a complex mixture of products. What are the critical parameters to control?

A3: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[3] It is recommended to use freshly distilled, anhydrous solvents and to dry all glassware thoroughly.[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[4]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[3]

  • pH Control: The reaction can be catalyzed by either acid or base. Careful control of pH is necessary to promote the desired cyclization while minimizing side reactions like self-condensation.[5]

Q4: How can I deal with purification challenges for my substituted pyrimidine product?

A4: Purification of substituted pyrimidines can be challenging due to the presence of unreacted starting materials, catalysts, and structurally similar side products.[6] Common purification techniques include:

  • Recrystallization: This is often the most effective method for crystalline products. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[6][7]

  • Column Chromatography: Flash column chromatography is a widely used technique for separating the desired product from impurities.[7] The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.[7]

  • Preparative HPLC (Prep-HPLC): For very challenging separations or to obtain highly pure material, preparative HPLC is a powerful technique.[7]

Troubleshooting Guides

Guide 1: Low Yield in the Biginelli Reaction

This guide addresses the common issue of low yields in the Biginelli three-component condensation reaction.

Observed Problem Potential Cause Suggested Solution
Low conversion of starting materials Inefficient catalysisExperiment with different Lewis or Brønsted acid catalysts (e.g., FeCl₃, sulfated zirconia).[1] Ensure optimal catalyst loading.
Suboptimal temperature or reaction timeMonitor the reaction by TLC to determine the optimal temperature and time.[4] Consider microwave-assisted synthesis to reduce reaction times.[1]
Poor reactant purityUse high-purity or freshly purified aldehyde, β-ketoester, and urea.[2]
Significant side product formation Knoevenagel condensationLower the reaction temperature and consider using a milder catalyst.[5]
Hantzsch dihydropyridine formationMaintain a lower reaction temperature (e.g., 60°C).[2]
N-acylurea byproduct formationCarefully control the stoichiometry of the reactants.[2] Purification by recrystallization is often effective.[2]
Guide 2: Regioselectivity Issues in Unsymmetrical Pyrimidine Synthesis

The synthesis of unsymmetrically substituted pyrimidines can often lead to the formation of regioisomers. This guide provides a workflow for addressing these challenges.

G start Isomeric Mixture Observed check_electronics Analyze Electronic Effects (EDGs vs. EWGs) start->check_electronics check_sterics Evaluate Steric Hindrance start->check_sterics change_conditions Alter Reaction Conditions (Catalyst, Solvent, Temperature) start->change_conditions modify_reactants Modify Substituents on Starting Materials check_electronics->modify_reactants check_sterics->modify_reactants analyze_outcome Analyze Product Ratio modify_reactants->analyze_outcome change_conditions->analyze_outcome success Desired Regioisomer is Major Product analyze_outcome->success Improved failure Isomer Ratio Unchanged or Worsened analyze_outcome->failure Not Improved failure->modify_reactants failure->change_conditions

Caption: Troubleshooting workflow for addressing regioselectivity issues.

Key factors influencing regioselectivity include:

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 1,3-dicarbonyl compound and the amidine can direct the cyclization to favor one regioisomer.[8]

  • Steric Hindrance: Bulky substituents can block the approach of a reactant, leading to the preferential formation of the less sterically hindered isomer.[8]

  • Reaction Conditions: The choice of an acidic versus a basic catalyst, as well as the solvent, can influence the reaction pathway and the resulting regioselectivity.[8]

Quantitative Data Summary

Table 1: Effect of Temperature on Byproduct Formation in the Biginelli Reaction

This table illustrates how adjusting the reaction temperature can influence the yield of the desired dihydropyrimidinone (DHPM) versus the Hantzsch dihydropyridine (DHP) byproduct.

Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.[2]

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)[2]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.[2]

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis Under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • Amidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • β-diketone (1 eq)

  • 1M HCl (for work-up)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[3]

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.[3]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography or recrystallization.[8]

Visualized Workflows

G start Low Pyrimidine Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions tlc_analysis Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc_analysis purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents increase_time_temp Increase Reaction Time/Temp or Change Catalyst check_conditions->increase_time_temp unreacted_sm Unreacted Starting Materials Present? tlc_analysis->unreacted_sm side_products Major Side Products Present? unreacted_sm->side_products No unreacted_sm->increase_time_temp Yes optimize_conditions Optimize Conditions to Minimize Side Reactions side_products->optimize_conditions Yes end Improved Yield side_products->end No increase_time_temp->end purify_reagents->start optimize_conditions->end

Caption: General troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine and 2,4-diamino-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, chloropyrimidines serve as versatile building blocks for the synthesis of a wide array of biologically active molecules. Among these, 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine and 2,4-diamino-6-chloropyrimidine are two key intermediates, each offering distinct synthetic advantages. This guide provides a detailed comparison of their performance in chemical synthesis, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Introduction to the Reagents

This compound (CAS No. 130623-81-3) and 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2) are both substituted chloropyrimidines. Their utility in synthesis stems from the reactivity of the chloro substituent, which is susceptible to nucleophilic displacement, and the presence of amino groups that can participate in cyclization reactions or be further functionalized.

PropertyThis compound2,4-diamino-6-chloropyrimidine
Molecular Formula C6H9ClN4C4H5ClN4
Molecular Weight 172.62 g/mol 144.56 g/mol
Appearance Not specified in available literatureWhite to off-white crystalline powder
Key Structural Feature Vicinal diamine with a dimethylated amino group at C4Amino groups at C2 and C4

Reactivity and Synthetic Applications: A Comparative Overview

The primary difference in the synthetic application of these two molecules arises from the arrangement and substitution of their amino groups.

2,4-diamino-6-chloropyrimidine is extensively used as a precursor for a variety of heterocyclic compounds. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the two ring nitrogens. The amino groups at positions 2 and 4 are less reactive as nucleophiles than the ring itself is towards electrophilic attack. This allows for the selective displacement of the chlorine atom by a wide range of nucleophiles.

This compound , on the other hand, is structurally primed for the synthesis of purine-like structures. The vicinal diamines at positions 4 and 5 are ideal for cyclization reactions with one-carbon synthons (e.g., formic acid, orthoformates) to form a fused imidazole ring, leading to the purine core. The dimethylamino group at the N4 position influences the electronic properties of the pyrimidine ring and the solubility of the molecule. The chloro group at C6 remains a site for subsequent functionalization.

Due to a scarcity of direct comparative studies in the literature, this guide will present the synthetic performance of each compound based on available, independent experimental data for analogous transformations.

Performance in Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C6 chloro group is a key reaction for both compounds.

2,4-diamino-6-chloropyrimidine has been shown to react with various nucleophiles in good to excellent yields.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Substituted methanolsDMSO or THFNaHNot specifiedNot specified61-79
(S)-2,3-isopropylideneglycerolDMSONaH90877

Experimental Protocol: Synthesis of (S)-2,4-Diamino-6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrimidine

To a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL) under an argon atmosphere, NaH (0.20 g, 60% dispersion in mineral oil, 5.0 mmol) is added, and the mixture is stirred at room temperature for 1 hour. 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) is then added, and the reaction mixture is stirred at 90 °C for 8 hours. The reaction is quenched with saturated aqueous NH4Cl (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

For This compound , while specific SNAr data is limited in readily available literature, the chloro group at C6 is expected to be similarly reactive towards nucleophilic displacement. The electron-donating nature of the adjacent amino groups might slightly modulate this reactivity compared to 2,4-diamino-6-chloropyrimidine.

Performance in Cyclization Reactions for Purine Synthesis (Traube Synthesis)

The Traube purine synthesis is a classical method for constructing the purine ring system from a 4,5-diaminopyrimidine and a one-carbon source.

Traube_Synthesis pyrimidine 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine purine 2-Chloro-6-(dimethylamino)- 9H-purine pyrimidine->purine Cyclization one_carbon One-Carbon Synthon (e.g., Formic Acid) one_carbon->purine

Caption: Generalized Traube purine synthesis pathway.

Expected Experimental Protocol: Synthesis of 2-Chloro-6-(dimethylamino)-9H-purine

A mixture of this compound and an excess of formic acid would be heated, typically at reflux, for several hours. After completion of the reaction, the excess formic acid would be removed under reduced pressure, and the resulting crude purine derivative would be purified by crystallization or chromatography. The yield for such reactions is generally moderate to high, often exceeding 70%.

2,4-diamino-6-chloropyrimidine , lacking the vicinal diamine functionality, is not a direct precursor for the Traube purine synthesis. To be utilized in a similar cyclization, the 5-position would first need to be functionalized with a nitroso or nitro group, followed by reduction to introduce the second amino group.

Functionalization_and_Cyclization start 2,4-diamino-6- chloropyrimidine nitrosation Nitrosation start->nitrosation NaNO2, Acid reduction Reduction nitrosation->reduction e.g., Na2S2O4 cyclization Cyclization reduction->cyclization Formic Acid purine 2-Amino-6-chloro- 9H-purine cyclization->purine

A Comparative Guide to Catalysts for Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the creation of carbon-carbon bonds in the pharmaceutical and materials science industries.[1][2] Pyrimidine scaffolds are integral to a vast array of biologically active molecules, making the efficient functionalization of chloropyrimidines a critical endeavor.[1] The choice of catalyst is a pivotal factor influencing the success of these transformations, dictating reaction efficiency, yield, and substrate scope.[1][3] This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of chloropyrimidines, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The efficacy of a catalyst in the Suzuki coupling of chloropyrimidines is contingent on several factors, including the palladium or nickel source, the nature of the ancillary ligand, the base, the solvent system, and the reaction temperature.[1] Below, we present a summary of quantitative data from various studies to offer a comparative overview of different catalytic systems. It is important to note that direct comparisons should be made with caution as the data is compiled from different studies with variations in substrates and reaction conditions.

Palladium-Based Catalysts

Palladium complexes remain the most widely employed catalysts for the Suzuki coupling of chloropyrimidines. The performance of these catalysts is heavily influenced by the choice of phosphine or N-heterocyclic carbene (NHC) ligands.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

Catalyst/LigandChloropyrimidine SubstrateBoronic AcidBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024 h71[1]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
Pd(OAc)₂/PPh₃4,6-DichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane10012-24 hGood[4]
PdCl₂(PPh₃)₂4,6-DichloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane10012-24 hGood[4]
[Pd(IPr)(cinnamyl)Cl]2,4-DichloropyrimidineArylboronic acidK₂CO₃1,4-DioxaneRT24 hHigh[1]
Pd₂(dba)₃/P(t-Bu)₃Resin-supported 4-chloro-6-aminopyrimidinePhenylboronic acidKFTHF50OvernightModerate[5][6]
Pd(dppf)Cl₂5-Bromo-2-chloropyrimidineArylboronic acidNa₂CO₃Dioxane--Good[7]
Pd₂(dba)₃/XPhos5-Bromo-2-chloropyrimidineArylboronic acidK₃PO₄1,4-Dioxane/H₂O100-Good[7]
Pd(OAc)₂/SPhos5-Bromo-2-chloropyrimidineArylboronic acidK₃PO₄Toluene/H₂O100-High[7]

MW = Microwave irradiation; RT = Room Temperature

Nickel-Based Catalysts

Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions.[8] However, their application in the Suzuki coupling of chloropyrimidines is less documented, and they can be sensitive to the electronic properties of the substrate. For instance, a nickel/dppf system was found to be ineffective for the coupling of 2-chloropyridine and other α-halo-N-heterocycles due to the formation of inactive dimeric nickel species.[8][9][10]

Table 2: Nickel Catalysts in Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst/LigandHeteroaryl Chloride SubstrateBoronic AcidBaseSolventTemp. (°C)TimeYield (%)Reference
NiCl₂(PCy₃)₂BromopyrimidineFuranylboronic acid-2-Me-THF--97[11]
NiCl₂·6H₂O/tri-ProPhos2-Amino-4-chloropyrimidine3-Pyridinyl boronic acid-i-PrOH--89[12]
Ni/dppf3- and 4-chloropyridinePhenylboronic acidK₃PO₄Dioxane8018 h70-95[8]

Experimental Protocols

Reproducibility and optimization of synthetic procedures rely on detailed methodologies. Below are representative experimental protocols for the Suzuki coupling of chloropyrimidines using different catalytic systems.

General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study optimizing the reaction using microwave irradiation.[1][13]

  • Reaction Setup: In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[1]

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with an inert gas (e.g., argon) for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[1]

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[1]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidines

This procedure utilizes a Pd/IPr catalytic system for selective couplings.[1][14]

  • Reaction Setup: In a glovebox, add the 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) to a vial.[1]

  • Catalyst and Solvent Addition: Add the Pd/IPr catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL).[1]

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24 hours.[1]

  • Work-up and Analysis: Quench the reaction with water and extract with an organic solvent. Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield. Purify by column chromatography.[1]

General Procedure for Suzuki Coupling using a Schlenk Line

This protocol is suitable for reactions requiring a robust inert atmosphere.[15]

  • Assembly and Inerting: Assemble a Schlenk flask with a stir bar and condenser and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle three times.[15]

  • Addition of Solids: Under a positive flow of inert gas, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[15]

  • Solvent Addition: Add the degassed solvent to the flask via a syringe.[15]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product by column chromatography.[15]

Visualizations

To better understand the experimental and mechanistic aspects of the Suzuki coupling of chloropyrimidines, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII->PdII_R_R1 Transmetal Transmetalation PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product RedElim Reductive Elimination RX R-X (Chloropyrimidine) R1B R'-B(OR)₂ (Boronic Acid Derivative) Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Chloropyrimidine - Add Boronic Acid - Add Base start->setup inert Create Inert Atmosphere (e.g., Purge with Argon) setup->inert addition Add Catalyst and Degassed Solvent inert->addition reaction Heat and Stir Reaction (Monitor by TLC/LC-MS) addition->reaction workup Work-up: - Cool Reaction - Extraction - Drying reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

References

Efficacy of Kinase Inhibitors Derived from 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The specific starting material, 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, presents a versatile platform for the synthesis of novel kinase inhibitors due to its reactive chlorine atom and adjacent amino groups, which allow for diverse chemical modifications. This guide aims to provide a comparative analysis of the efficacy of kinase inhibitors derived from this particular scaffold. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research specifically detailing the synthesis and biological evaluation of kinase inhibitors directly derived from this compound.

While the broader class of pyrimidine derivatives has been extensively studied for kinase inhibition, with many compounds demonstrating potent activity against various kinases, specific data for derivatives of this compound as kinase inhibitors is not currently available in the public domain. Research has been conducted on structurally related compounds, often exploring their antimicrobial rather than kinase inhibitory properties.

This guide will, therefore, provide a framework for the evaluation of such compounds, should they be developed in the future. It will outline the necessary experimental data, methodologies, and comparative analyses required to assess their efficacy.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of potential kinase inhibitors derived from this compound, all quantitative data should be summarized in structured tables. Below is a template for such a table, which can be populated as data becomes available.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Ki (nM)Assay MethodReference
Derivative 1 e.g., EGFRDataDatae.g., TR-FRETCitation
Derivative 2 e.g., VEGFR2DataDatae.g., CaliperCitation
Alternative 1 e.g., EGFRDataDatae.g., TR-FRETCitation
Alternative 2 e.g., VEGFR2DataDatae.g., CaliperCitation

Table 2: In Vivo Efficacy in Xenograft Models

Compound IDCancer ModelDosing RegimenTumor Growth Inhibition (%)p-valueReference
Derivative 1 e.g., A549 (NSCLC)DataDataDataCitation
Alternative 1 e.g., A549 (NSCLC)DataDataDataCitation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline standard protocols for key experiments in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds and positive control inhibitor

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate.

  • Add 4 µL of the kinase and biotinylated substrate mixture in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection buffer containing the Europium-labeled antibody and APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm and plot the data against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.

Cell-Based Proliferation Assay (Example: MTT Assay)

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Example: EGFR Signaling

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and potential point of inhibition.

Experimental Workflow Example: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Reaction_Setup 3. Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation 4. Incubation Reaction_Setup->Incubation Detection 5. Signal Detection Incubation->Detection Data_Processing 6. Data Processing Detection->Data_Processing IC50_Calc 7. IC50 Determination Data_Processing->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While this compound holds theoretical potential as a starting scaffold for novel kinase inhibitors, the current body of scientific literature does not provide the necessary data to perform a comparative efficacy analysis of its derivatives. This guide serves as a foundational template for researchers who may undertake the synthesis and evaluation of such compounds. The provided table structures, experimental protocols, and visualization examples offer a standardized framework for presenting and comparing future findings in this area. Further research is warranted to explore the potential of this scaffold in the development of new kinase-targeted therapies.

A Comparative Guide to the Biological Activity of Substituted Pyrimidine Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine diamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and kinase inhibitory properties of various substituted pyrimidine diamines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The biological activities of representative substituted pyrimidine diamines are summarized in the tables below, presenting key quantitative data for easy comparison.

Table 1: Anticancer Activity of Substituted Pyrimidine Diamines (IC50 values in µM)
CompoundA549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)MDA-MB-231 (Breast)PANC-1 (Pancreatic)Reference
9k 2.143.595.523.69--[1][2]
13f 1.982.784.274.01--[1][2]
A12 0.13---0.094-
7i -4.93-8.84--[3]
8d -----0.08[4]
Palbociclib Moderate to ExcellentModerate to ExcellentModerate to ExcellentModerate to Excellent--[1]
Momelotinib Moderate to ExcellentModerate to ExcellentModerate to ExcellentModerate to Excellent--[1]

Note: "-" indicates data not available in the cited sources.

Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Diamines (IC50 values in nM)
CompoundTarget KinaseIC50 (nM)Reference
Alisertib (MLN8237) AURKA1.2[5]
Barasertib (AZD1152) AURKB0.37[5]
AMG900 AURKB4[5]
PF-03814735 AURKA0.8[5]
BI2536 PLK0.83[5]
BI6727 PLK0.87[5]
Table 3: Antimicrobial Activity of Substituted Pyrimidine Diamines (Zone of Inhibition in mm)
CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
3a StrongStrongStrong-[6]
3b StrongStrongStrong-[6]
3d StrongStrongStrong-[6]
4a-d StrongStrongStrong-[6]
9c StrongStrongStrong-[6]
10b StrongStrongStrong-[6]
Ciprofloxacin StandardStandardStandardStandard[7]

Note: "Strong" indicates significant activity as reported in the source. Specific numerical values for the zone of inhibition can be found in the cited literature.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted pyrimidine diamines) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[14]

Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a kinase. A decrease in kinase activity in the presence of an inhibitor leads to a reduction in the signal.[15]

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a specific substrate peptide, ATP, and a suitable kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (substituted pyrimidine diamines) or a DMSO control to the wells. A known kinase inhibitor (e.g., Staurosporine) can be used as a positive control.[14]

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.[14]

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the susceptibility of bacteria to antimicrobial agents.[16][17][18][19][20]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium creates a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.[16]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to match a 0.5 McFarland turbidity standard) from a fresh culture of the test organism.

  • Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[18]

  • Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compounds (substituted pyrimidine diamines) and standard antibiotic disks (e.g., Ciprofloxacin) onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity. The results are often categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of substituted pyrimidine diamines.

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Add Substituted Pyrimidine Diamines B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Experimental workflow for the MTT assay.

signaling_pathway_BMP2_SMAD1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPRII BMPRII BMP2->BMPRII Binds BMPRI BMPRI BMPRII->BMPRI Activates pSMAD1_5_8 p-SMAD1/5/8 BMPRI->pSMAD1_5_8 Phosphorylates (Canonical Pathway) Complex p-SMAD1/5/8 / SMAD4 Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene Translocates & Regulates

Canonical BMP2/SMAD1 signaling pathway.

experimental_workflow_kinase_inhibition A Prepare Reaction Mix (Kinase, Substrate, ATP, Buffer) B Add Pyrimidine Diamine Inhibitor (Serial Dilutions) A->B C Pre-incubate (Inhibitor Binding) B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate (Phosphorylation) D->E F Stop Reaction & Detect Signal (e.g., ADP) E->F G Measure Signal (e.g., Luminescence) F->G H Data Analysis (Determine IC50) G->H

Workflow for an in vitro kinase inhibition assay.

References

A Comparative Structural Analysis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine and its derivatives. The information presented herein is intended to assist researchers in understanding the key structural features, spectroscopic properties, and potential biological relevance of this class of compounds. The guide includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of synthetic pathways.

Comparative Structural and Physicochemical Data

PropertyThis compound6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[1][2]6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine[3]
Molecular Formula C6H9ClN4C11H11ClN4C6H9ClN4
Molecular Weight 172.62 g/mol 234.69 g/mol 172.62 g/mol
Crystal System Not AvailableMonoclinicNot Available
Space Group Not AvailableP21/cNot Available
Unit Cell Dimensions Not Availablea = 9.5887(19) Å, b = 9.948(2) Å, c = 12.671(3) Å, β = 109.63(3)°Not Available
Dihedral Angle (pyrimidine/phenyl) Not Applicable66.47(8)°Not Applicable
Hydrogen Bond Donor Count 1[4]12
Hydrogen Bond Acceptor Count 4[4]44
Rotatable Bond Count 1[4]21
LogP 1.36[4]Not AvailableNot Available

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and structural characterization of this compound and its derivatives.

Synthesis

The synthesis of this compound derivatives typically involves a multi-step process starting from a di-chlorinated pyrimidine precursor. The following is a generalized protocol based on the synthesis of a related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine.[1][2]

Step 1: Nucleophilic Aromatic Substitution A solution of 4,6-dichloropyrimidine is reacted with an appropriate amine (e.g., dimethylamine) in a suitable solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine. This reaction selectively substitutes one of the chlorine atoms.

Step 2: Nitration The resulting mono-substituted chloropyrimidine is then nitrated at the 5-position using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

Step 3: Reduction of the Nitro Group The nitro group is subsequently reduced to an amino group. A common method for this reduction is the use of a reducing agent like iron powder in the presence of ammonium chloride in an ethanol/water mixture, followed by heating under reflux.[1]

Structural Characterization

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[5][6][7]

Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion techniques.

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[8] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a series of reflections at different crystal orientations.[8][9]

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods for small molecules.[7] The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other structural parameters.[1]

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution.[10][11][12] Both ¹H and ¹³C NMR are crucial for the characterization of pyrimidine derivatives.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[11]

Data Acquisition: The NMR spectrum is acquired on a spectrometer by placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses. The resulting free induction decay (FID) is then Fourier transformed to obtain the NMR spectrum.

Spectral Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.

For pyrimidine derivatives, characteristic chemical shifts are observed for the aromatic protons and carbons, as well as for the substituent groups. For instance, in related compounds, the protons of the pyrimidine ring and the methyl groups of the dimethylamino substituent would have distinct signals.[13][14][15]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][12][16]

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

Data Acquisition: The sample is placed in the path of an infrared beam, and the amount of transmitted radiation is measured as a function of wavenumber (cm⁻¹).

Spectral Interpretation: Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, key vibrational bands would be expected for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching.

Visualizations

The following diagrams illustrate the general synthetic pathway for 6-chloropyrimidine-4,5-diamine derivatives and a hypothetical signaling pathway where such compounds might act as inhibitors, a common application for pyrimidine derivatives.[17]

Synthesis_Pathway Start 4,6-Dichloropyrimidine Intermediate1 4-Chloro-6-(dimethylamino)pyrimidine Start->Intermediate1 Dimethylamine, Triethylamine, THF Intermediate2 4-Chloro-6-(dimethylamino)-5-nitropyrimidine Intermediate1->Intermediate2 HNO3, H2SO4 Product This compound Intermediate2->Product Fe, NH4Cl, EtOH/H2O Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyrimidine Derivative (e.g., 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine) Inhibitor->Kinase1 Inhibition

References

X-ray crystallography of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of 6-chloro-N4,N4-dimethylpyrimidine-4,5-diamine analogs. This guide provides a comparative overview of the crystallographic data of two closely related compounds, offering insights into their solid-state structures and intermolecular interactions.

Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide presents a comparative analysis of two of its close structural analogs for which crystallographic data is available:

  • Analog A: 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

  • Analog B: 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine

This comparative study provides valuable structural insights that can inform research into the physicochemical properties and potential biological activities of this class of compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two analogs, allowing for a direct comparison of their crystal structures.

ParameterAnalog A: 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[1][2]Analog B: 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine[3]
Chemical Formula C11H11ClN4C6H9ClN4
Molecular Weight 234.69172.62
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 9.5887 (19)Not explicitly provided in abstract
b (Å) 9.948 (2)Not explicitly provided in abstract
c (Å) 12.671 (3)Not explicitly provided in abstract
β (°) 109.63 (3)Not explicitly provided in abstract
Volume (ų) 1138.4 (4)Not explicitly provided in abstract
Z 44 (four independent molecules in the asymmetric unit)
Temperature (K) 293298
Radiation Mo KαNot explicitly provided in abstract
Dihedral Angle (°) 66.47 (8) (between aromatic rings)Not applicable
Key Intermolecular Interactions N—H⋯N hydrogen bonds, π–π stacking[1][2]N—H⋯N hydrogen bonds forming dimers[3]

Experimental Protocols

The methodologies employed for the synthesis and X-ray crystallographic analysis of each analog are detailed below.

Analog A: 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

Synthesis:

  • 4,6-Dichloro-5-nitropyrimidine, N-methylbenzenamine, and triethylamine were dissolved in anhydrous tetrahydrofuran (THF).

  • The resulting intermediate, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, was purified.

  • The purified intermediate was dissolved in a mixture of ethanol and water.

  • Iron powder and ammonium chloride were added, and the mixture was refluxed for 5 hours.

  • The reaction mixture was cooled, filtered, and the filtrate was concentrated.

  • The residue was extracted with ethyl acetate, washed, dried, and concentrated to yield the crude product.

  • The final compound was purified by flash chromatography.[1]

Crystallization and X-ray Diffraction:

Single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.[1] Data collection was performed on a Rigaku R-AXIS RAPID diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97.[1][2]

Analog B: 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine

The specific experimental protocol for the synthesis and crystallization of Analog B is not detailed in the provided search results. However, the general workflow for X-ray crystallography, as depicted in the diagram below, would have been followed. Data for this compound was collected at 298 K. The asymmetric unit was found to contain four independent molecules.[3]

X-ray Crystallography Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

XRay_Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction Diffraction Experiment Mounting->Diffraction XRay X-ray Source XRay->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing & Reduction Detector->Data_Processing Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

References

The Kinase Inhibitor Synthesis Landscape: A Comparative Guide to Alternatives for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel kinase inhibitors is a critical step in the discovery of new therapeutics. The choice of starting materials and reagents can significantly impact the efficiency of the synthetic route and the biological activity of the final compound. This guide provides a comparative analysis of alternative reagents to the commonly used building block, 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, in the synthesis of kinase inhibitors.

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with the 4,5-diamine substitution pattern being particularly prevalent. The 6-chloro substituent serves as a versatile handle for introducing further diversity into the molecule, typically through nucleophilic aromatic substitution (SNAr) reactions. However, variations in this position can lead to improved potency, selectivity, and pharmacokinetic properties of the final inhibitor. This guide explores several alternatives and provides a data-driven comparison to aid in reagent selection.

Comparison of Alternative Reagents

The following table summarizes the performance of various alternatives to this compound in the synthesis of kinase inhibitors, based on reported experimental data. The data highlights how modifications to the 6-position of the pyrimidine ring can influence key synthetic parameters.

Reagent/Starting MaterialKey Reaction TypeAmine/NucleophileProduct TypeYield (%)Reference
2,4,6-trichloropyrimidineNucleophilic Aromatic Substitution3-Amino-5-methylpyrazole2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine75[1]
4,6-dichloro-2-(methylsulfonyl)pyrimidineNucleophilic Aromatic Substitutiontert-butyl (S)-3-aminopyrrolidine-1-carboxylateIntermediate for Aurora A Kinase Inhibitor56[1]
4,6-dichloropyrimidineNucleophilic Aromatic Substitutiontert-butoxycarbonyl (Boc)-protected piperazineBoc-protected intermediate for MARK4 inhibitorsNot specified[2]
6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamineNucleophilic Aromatic SubstitutionVarious primary and secondary aliphatic amines5-azoaryl-4-amino-pyrimidine derivatives88-90[3][4][5]
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amineSuzuki Cross-CouplingVarious arylboronic acids6-aryl-4-methoxy-N,N-dimethylpyrimidin-2-amine derivatives46-91[3][4][5]
2,4-dichloro-5-nitropyrimidineNucleophilic Aromatic SubstitutionSubstituted anilinesIntermediates for EGFR inhibitorsNot specified[6]

Kinase Signaling Pathways

Kinase inhibitors developed from these pyrimidine scaffolds target a variety of signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design.

Kinase_Signaling_Pathways cluster_RTK Receptor Tyrosine Kinase (RTK) Signaling cluster_JAK_STAT JAK-STAT Signaling cluster_FAK Focal Adhesion Kinase (FAK) Signaling RTK RTK (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT->Nucleus Nucleus->Proliferation Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Src->Proliferation Experimental_Workflow Start Reagent Selection (e.g., Substituted Pyrimidine) Synthesis Chemical Synthesis (e.g., SₙAr, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assay (IC₅₀ Determination) Purification->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased InVivo In Vivo Animal Models (Xenografts) CellBased->InVivo ADME ADME/Tox Studies InVivo->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

References

Benchmarking the performance of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives against Aurora A and Aurora B kinases. Additionally, the anti-proliferative activity of a lead compound from this series is compared with other established kinase inhibitors.

Table 1: Enzymatic Inhibitory Activity of Pyrimidine-2,4-diamine Derivatives against Aurora Kinases

Compound IDModificationAurora A IC50 (nM)Aurora B IC50 (nM)
1 Initial Hit< 50< 50
8 Replacement of fluorine with chlorine> 100> 100
9 Replacement of fluorine with methyl> 100> 100
11 Isosteric replacement of fluorine with methyl> 100> 100
12 Relocation of chlorine from para to meta> 100> 100
13 Lead Compound< 50< 50
14 Replacement of chlorine with trifluoromethyl> 100> 100
16 Phenyl ring replacement> 100> 100
19 Replacement of chlorine with fluorine> 100> 100
20 Pyridine replacement for benzene> 100> 100
21 Sulfonamide isostere> 100> 100

Data adapted from a study on pyrimidine-based Aurora kinase inhibitors.[1]

Table 2: Anti-proliferative Activity of Lead Compound 13 and Comparison with Other Kinase Inhibitors

CompoundTarget Kinase(s)Cell LineAnti-proliferative IC50 (nM)
Compound 13 Aurora A/BNCI-H446 (SCLC)< 200[1]
AZD1152-HQPA Aurora BHeLa~2.5[2]
MK-8745 Aurora AHeLa~30[2]
Gefitinib EGFRA431~10

SCLC: Small-Cell Lung Cancer. Data for AZD1152-HQPA and MK-8745 are provided for comparative purposes.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of inhibitor performance.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, EGFR)

  • Kinase substrate (specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (serially diluted)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A typical starting concentration might be 10 µM with 3-fold serial dilutions.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of the assay plate.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., NCI-H446, A431)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways targeted by pyrimidine-based inhibitors and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates TPX2 TPX2 TPX2->AuroraA Activates INCENP INCENP INCENP->AuroraB Activates Chromosome Chromosome Condensation & Segregation HistoneH3->Chromosome Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Aurora kinase signaling pathway and inhibition points.

Experimental_Workflow Start Start: Compound Library Assay In Vitro Kinase Assay (IC50 Determination) Start->Assay Active Active Hits (Potent Inhibitors) Assay->Active CellAssay Cell-Based Assay (Proliferation, IC50) Active->CellAssay Lead Lead Compound Selection CellAssay->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization End Preclinical Candidate Optimization->End

Caption: High-level workflow for kinase inhibitor screening.

References

In vitro ADME properties of compounds from 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro ADME Properties of Pyrimidine Derivatives

Disclaimer: Publicly available experimental in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for compounds specifically derived from 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is limited. This guide provides a comparative framework using representative data for other pyrimidine scaffolds to illustrate how such a comparison would be presented. The experimental protocols and workflows are standardized methodologies applicable to the ADME screening of novel chemical entities.

The pyrimidine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous approved drugs.[1] Fine-tuning the substituents on the pyrimidine ring is essential to optimize not only the pharmacological activity but also the ADME profile, which is a critical determinant of a drug candidate's success.[1] This guide offers a comparative overview of key in vitro ADME properties and details the experimental protocols used for their determination.

Data Presentation: A Comparative Analysis

The following tables summarize key in vitro ADME parameters for hypothetical derivatives of a pyrimidine core. It is important to note that these values can vary significantly based on the specific substitutions on the core scaffold.[1]

Table 1: Solubility and Permeability of Representative Pyrimidine Derivatives

Compound IDCore StructureAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Compound A This compound Derivative150.5 (Low)
Compound B This compound Derivative755.0 (Moderate)
Compound C This compound Derivative>20022.0 (High)

Table 2: Metabolic Stability and Plasma Protein Binding of Representative Pyrimidine Derivatives

Compound IDCore StructureLiver Microsome Half-Life (t½, min)Plasma Protein Binding (%)
Compound A This compound Derivative599.5
Compound B This compound Derivative3592.0
Compound C This compound Derivative>6075.0

Experimental Protocols

Accurate and reproducible ADME data are contingent on standardized experimental protocols. Below are methodologies for key in vitro ADME assays.

Kinetic Solubility Assay

This assay is used for the high-throughput determination of a compound's solubility in an aqueous buffer, which is crucial for predicting its absorption.

  • Preparation of Solutions : A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[2][3] A phosphate-buffered saline (PBS) solution (pH 7.4) is also prepared.[4]

  • Assay Procedure : A small volume of the DMSO stock solution is added to the PBS buffer in a microtiter plate.[4][5] The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period, typically around 1.5 to 2 hours.[2][4]

  • Quantification : After incubation, any undissolved precipitate is removed by filtration.[3][4] The concentration of the compound in the filtrate is then determined using a detection method such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS).[3][6]

  • Data Analysis : The aqueous solubility is calculated by comparing the measured concentration to a standard curve.[3][4]

Caco-2 Permeability Assay

This assay is widely used as an in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[7]

  • Cell Culture : Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8]

  • Integrity Check : The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[7][8]

  • Transport Experiment : The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time.[7] To assess active efflux, the experiment is also performed in the reverse direction (B to A).[7] Samples are taken from the receiver compartment at specified time points.[7]

  • Analysis : The concentration of the compound in the samples is quantified by LC-MS/MS.[7]

  • Data Calculation : The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.[8]

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are primarily located in the liver.[1]

  • Incubation : The test compound is incubated with human liver microsomes at 37°C.[1][9] The reaction is initiated by adding a NADPH-regenerating system, which provides the necessary cofactors for the metabolic enzymes.[9][10]

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[1] The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[1][9]

  • Analysis : The samples are analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[1]

  • Data Calculation : The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][9]

Visualizations: Workflows and Pathways

To better illustrate the processes involved in ADME studies, the following diagrams are provided.

ADME_Workflow cluster_Screening In Vitro ADME Screening Cascade cluster_Decision Decision Making Compound Test Compound (Stock Solution) Solubility Kinetic Solubility Assay Compound->Solubility Permeability Caco-2 Permeability Assay Compound->Permeability Metabolism Microsomal Stability Assay Compound->Metabolism PPB Plasma Protein Binding Assay Compound->PPB Data ADME Data Analysis Solubility->Data Permeability->Data Metabolism->Data PPB->Data SAR Structure-Activity Relationship (SAR) Optimization Data->SAR Unfavorable Profile Candidate Lead Candidate Selection Data->Candidate Favorable Profile SAR->Compound Synthesize New Analogs Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent Parent Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes (CYPs) Parent->CYP450 Oxidation, Reduction, Hydrolosis Excretion Excretion (Urine or Bile) Parent->Excretion Minor Route Metabolite1 Phase I Metabolite (More Polar) CYP450->Metabolite1 Transferases Transferase Enzymes (e.g., UGTs, SULTs) Metabolite1->Transferases Conjugation with endogenous molecules Metabolite2 Phase II Metabolite (Water-Soluble Conjugate) Transferases->Metabolite2 Metabolite2->Excretion

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors, with numerous derivatives demonstrating clinical efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors structurally related to derivatives of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, supported by experimental data and detailed methodologies.

The development of targeted therapies has revolutionized the treatment of various diseases, particularly cancer. Protein kinases, which play a crucial role in cellular signaling pathways, are a major class of drug targets. The pyrimidine core, due to its structural resemblance to the adenine ring of ATP, serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of novel kinase inhibitors.

This guide focuses on the cross-reactivity of kinase inhibitors derived from pyrimidine-diamine scaffolds, offering a comparative look at their inhibitory potential against a panel of kinases. While specific cross-reactivity data for inhibitors derived directly from this compound is not extensively available in the public domain, the data presented here for structurally related compounds provides valuable insights into the potential selectivity profiles that can be achieved from this chemical series.

Comparative Cross-Reactivity Profiles

The following tables summarize the in vitro kinase inhibitory activity of various pyrimidine-based compounds. This data, collated from multiple studies, allows for a comparative assessment of their potency and selectivity.

Table 1: Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)[2]Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. TYK2
11e JAK3 2.1 >476-fold>476-fold>476-fold
JAK1>1000-
JAK2>1000-
TYK2>1000-

Data from a study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors.[2]

Table 2: Inhibitory Activity of a Pyrimidine-Based Compound against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)[1]
13 Aurora A<200
Aurora B>1000

Data from the discovery of a pyrimidine-based Aurora A kinase inhibitor.[1]

Table 3: Multi-Kinase Inhibitory Profile of N2,N4-diphenylpyrimidine-2,4-diamine Derivative 11

Target Kinase% Inhibition @ 1 µM[3]
CLK198
DYRK1A97
GSK3B85
ROCK178
CDK565
CK155
MAPKAPK248
p38a35
MEK120
JNK115

Data from an assessment of N2,N4-diphenylpyrimidine-2,4-diamines as potential kinase-targeted antimalarials, highlighting the broad-spectrum activity of some derivatives.[3]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to determining the selectivity of kinase inhibitors. Below are detailed methodologies for key experiments typically employed in the characterization of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinase enzymes.

  • Specific peptide or protein substrates for each kinase.

  • Test compounds (e.g., pyrimidine derivatives) dissolved in DMSO.

  • ATP (Adenosine triphosphate).

  • Assay buffer (composition varies depending on the kinase and detection method).

  • Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies, or luminescence-based ATP detection kits).

  • Microplates (e.g., 96-well or 384-well).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In the wells of a microplate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (and MgCl2) to the wells. The concentration of ATP is typically at or near its Km value for each specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: Terminate the reaction and quantify the amount of phosphorylated substrate. The detection method can vary:

    • Radiometric Assay: Utilizes [γ-32P]ATP or [γ-33P]ATP, and the incorporation of the radiolabel into the substrate is measured.

    • Fluorescence/Luminescence-Based Assays: Employ methods like FRET (Fluorescence Resonance Energy Transfer) or measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

    • ELISA-Based Assays: Use a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of the kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines with known kinase expression profiles (e.g., A549, MDA-MB-231).

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • Test compounds dissolved in DMSO.

  • Cell proliferation detection reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the evaluation process of kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT STAT JAK->STAT Phosphorylation Receptor Cytokine Receptor Receptor->JAK Activation STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Translocation STAT->STAT_dimer Dimerization Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based compounds.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Kinase Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis & Lead Selection Start_Material 6-Chloro-N4,N4-dimethyl- pyrimidine-4,5-diamine Synthesis Chemical Synthesis Start_Material->Synthesis Purification Purification & QC Synthesis->Purification Compound_Library Compound Library Purification->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Selectivity_Panel Kinome-wide Selectivity Profiling Dose_Response->Selectivity_Panel Proliferation Cell Proliferation Assay Selectivity_Panel->Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot) Proliferation->Target_Engagement Potent Compounds SAR_Analysis Structure-Activity Relationship (SAR) Target_Engagement->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A generalized workflow for kinase inhibitor profiling.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of a Key Chemical Intermediate

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS No. 130623-81-3), ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following is a summary of key safety information based on available data for this compound and structurally similar chemicals.

ParameterInformationCitation
Hazard Classification Irritant (Xi)[1]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion[2]
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, chemical-resistant gloves, lab coat[1]
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]

  • Waste Identification and Collection:

    • All materials contaminated with this compound, including the pure compound, reaction residues, and contaminated labware (e.g., weighing boats, pipette tips, gloves), must be collected as hazardous waste.

    • Use a designated, compatible, and clearly labeled waste container. The container should be made of a material that is resistant to the chemical.

    • The label on the waste container must clearly state "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.

    • Store the sealed waste container in a designated, cool, and dry secondary containment bin. This area should be away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Disposal of Empty Containers:

    • Ensure that containers are "RCRA empty," meaning all possible material has been removed through normal means.

    • Deface or remove the original product label to prevent misidentification.

    • Follow your institution's specific guidelines for the disposal of empty chemical containers. Some may be disposed of in regular trash or recycling, while others may require special handling.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe collect Collect all contaminated materials in a labeled, compatible waste container ppe->collect segregate Segregate from incompatible waste streams collect->segregate store Store in a designated secondary containment area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor store->contact_ehs pickup Arrange for waste pickup and disposal contact_ehs->pickup end End: Waste properly disposed pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling analogous chemical compounds and are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound and similar chlorinated pyrimidines include irritation to the skin, eyes, and respiratory system.[1] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to mitigate exposure risks.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesMust be tight-sealing to protect against dust and splashes.[2]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Always inspect gloves for damage before use and replace them immediately if contaminated.[3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation is experienced. A particulate filter conforming to EN 143 is recommended.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Inspect all PPE for integrity before use.

  • Have spill containment materials (e.g., absorbent pads, sand) readily available.

2. Handling:

  • Avoid the formation of dust during handling.[2][3]

  • Do not get the chemical in the eyes, on skin, or on clothing.[2][3]

  • Avoid ingestion and inhalation.[2][3]

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Emergency and First-Aid Protocols

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[2]

Disposal Plan

1. Waste Characterization:

  • All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials, and containers), must be treated as hazardous waste.

2. Collection and Storage:

  • Collect waste in suitable, closed, and clearly labeled containers.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Well-Ventilated Area/Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible don_ppe->spill_kit weigh_transfer Weigh and Transfer Chemical spill_kit->weigh_transfer Proceed if Prepared conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate collect_waste Collect Contaminated Materials as Hazardous Waste conduct_experiment->collect_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store in Labeled, Sealed Containers collect_waste->store_waste dispose_waste Dispose via Approved Waste Management store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.